molecular formula C42H32O9 B15552513 cis-Miyabenol C

cis-Miyabenol C

Cat. No.: B15552513
M. Wt: 680.7 g/mol
InChI Key: RKFYYCKIHVEWHX-UHFFFAOYSA-N
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Description

5-{6-hydroxy-4-[6-hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}benzene-1,3-diol is a member of benzofurans.
cis-Miyabenol C has been reported in Caragana aurantiaca, Carex pendula, and other organisms with data available.

Properties

IUPAC Name

5-[6-hydroxy-4-[6-hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H32O9/c43-27-9-2-22(3-10-27)1-4-25-15-32(48)20-35-37(25)40(42(50-35)24-7-13-29(45)14-8-24)34-19-33(49)21-36-39(34)38(26-16-30(46)18-31(47)17-26)41(51-36)23-5-11-28(44)12-6-23/h1-21,38,40-49H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFYYCKIHVEWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6C(C(OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Natural Occurrence and Biological Significance of cis-Miyabenol C in Vitis Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of cis-Miyabenol C, a resveratrol (B1683913) trimer found in various Vitis (grapevine) species. This document consolidates available data on its natural occurrence, quantitative estimations, and significant biological activities, with a focus on its potential therapeutic applications. Detailed experimental methodologies for the analysis of related compounds and visualizations of its mechanism of action are also presented to support further research and development in this area.

Natural Occurrence of this compound in Vitis Species

Miyabenol C, a complex stilbenoid, exists as various isomers, including cis- and trans-configurations. The cis-isomer, specifically this compound, has been identified in several parts of Vitis plants, highlighting the grapevine's role as a source of this and other bioactive stilbenoids. These compounds are phytoalexins, produced by the plant in response to stress, such as fungal infections.[1]

Identified sources of Miyabenol C and its isomers within the Vitis genus include:

  • Canes: Grapevine canes are a particularly rich source of stilbenoids. Studies have identified Z-trans-miyabenol C in the canes of multiple Vitis species, although quantification of this specific isomer has not always been performed.[1]

  • Stems, Leaves, and Roots: Research has shown the presence of E- and Z-miyabenol C in the stems, leaves, and roots of grapevines.[2]

  • Grape Seeds: Tentative identification of both cis and trans isomers of Miyabenol C has been reported in grape seeds.[3]

  • Vitis vinifera: Canes of this commercially significant species have been found to contain Miyabenol C as part of their complex stilbenoid profile.[4]

  • Vitis thunbergii var. taiwaniana: This specific variety has been a source for the isolation of Miyabenol C for biological activity studies.

Quantitative Data on Miyabenol C in Vitis Species

Precise quantitative data for this compound in Vitis species is currently limited in publicly available literature. However, data for Miyabenol C in general and for total stilbenoid extracts provide valuable context for its potential concentration.

Plant MaterialVitis SpeciesCompoundConcentrationReference
Stilbene Extract from CanesVitis viniferaMiyabenol C2.0% of total stilbenes (where total stilbenes constitute 33% of the extract)
CanesMultiple Vitis speciesZ-trans-miyabenol CIdentified but not quantified
Grape SeedsNot specifiedcis- and trans-Miyabenol CTentatively identified, not quantified

Experimental Protocols

Extraction of Stilbenoids from Grapevine Canes

This protocol outlines a general procedure for the extraction of stilbenoids, including Miyabenol C, from grapevine canes.

1. Sample Preparation:

  • Collect grapevine canes during the dormant season.
  • Dry the canes at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
  • Grind the dried canes into a fine powder using a laboratory mill.

2. Solvent Extraction:

  • Weigh a precise amount of the powdered cane material (e.g., 1 gram).
  • Suspend the powder in a solvent mixture. A common solvent system is an aqueous solution of ethanol (B145695) or methanol (B129727) (e.g., 80% ethanol in water).
  • Perform the extraction using one of the following methods:
  • Maceration: Stir the sample in the solvent at room temperature for an extended period (e.g., 24 hours).
  • Ultrasonic-Assisted Extraction (UAE): Place the sample and solvent in an ultrasonic bath for a shorter duration (e.g., 15-30 minutes) to enhance extraction efficiency.
  • Pressurized Liquid Extraction (PLE): Utilize elevated temperature and pressure to improve extraction speed and yield.

3. Extract Processing:

  • Separate the solid plant material from the liquid extract by centrifugation followed by filtration.
  • The supernatant, containing the stilbenoids, can be concentrated under vacuum using a rotary evaporator.
  • The final extract can be lyophilized to obtain a dry powder for analysis.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol describes a general method for the quantification of stilbenoids. For accurate quantification of this compound, a certified reference standard is required.

1. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system equipped with a diode array detector (DAD) and coupled to a mass spectrometer.
  • Column: A C18 reversed-phase column is typically used for the separation of stilbenoids.
  • Mobile Phase: A gradient elution is commonly employed using a mixture of acidified water (e.g., with 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol (also with 0.1% formic acid) as mobile phase B.
  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
  • Injection Volume: 5-10 µL of the redissolved extract.

2. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for stilbenoids.
  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, which provides high selectivity and sensitivity. This requires the determination of the specific precursor and product ion transitions for this compound.
  • Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using known concentrations of a pure standard.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and analysis of this compound from Vitis species.

experimental_workflow start Vitis Plant Material (Canes, Stems, etc.) drying Drying start->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., 80% Ethanol) grinding->extraction filtration Filtration/ Centrifugation extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration lyophilization Lyophilization concentration->lyophilization analysis HPLC-MS/MS Analysis lyophilization->analysis quantification Quantification of This compound analysis->quantification

Extraction and analysis workflow for this compound.
Signaling Pathway: Inhibition of β-Secretase by Miyabenol C

Miyabenol C has been identified as an inhibitor of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. By inhibiting BACE1, Miyabenol C reduces the cleavage of the Amyloid Precursor Protein (APP) into the amyloid-β (Aβ) peptide, which is a primary component of the amyloid plaques found in the brains of Alzheimer's patients.

signaling_pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) BACE1 β-Secretase (BACE1) APP->BACE1 Cleavage gamma_secretase γ-Secretase BACE1->gamma_secretase Sequential Cleavage Abeta Amyloid-β (Aβ) Peptide gamma_secretase->Abeta plaques Amyloid Plaques (Neurotoxicity) Abeta->plaques MiyabenolC This compound MiyabenolC->BACE1 Inhibition

Inhibition of the amyloidogenic pathway by this compound.

Conclusion

This compound represents a promising bioactive compound naturally occurring in Vitis species. While its presence has been confirmed in various parts of the grapevine, further research is needed to establish a comprehensive quantitative profile across different species and tissues. The identification of its role as a β-secretase inhibitor opens new avenues for its investigation in the context of neurodegenerative diseases. The methodologies and visualizations provided in this guide are intended to serve as a foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this intriguing natural product.

References

Biosynthesis of Resveratrol Oligomers: A Technical Guide to the Formation of cis-Miyabenol C and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of resveratrol (B1683913) oligomers, with a particular focus on the formation of complex structures like cis-Miyabenol C. This document outlines the key enzymatic pathways, presents quantitative data from relevant studies, and offers detailed experimental protocols for the synthesis and characterization of these bioactive compounds.

Introduction to Resveratrol and its Oligomers

Resveratrol, a naturally occurring stilbenoid, is renowned for its diverse pharmacological activities. Beyond the monomer, plants produce a vast array of resveratrol oligomers through oxidative coupling, resulting in complex structures with unique and often enhanced biological properties. These oligomers, including dimers, trimers, and tetramers, represent a promising frontier for drug discovery and development. Understanding their biosynthetic pathways is crucial for their targeted synthesis and therapeutic application.

The Biosynthetic Pathway of Resveratrol Oligomers

The journey from the primary metabolite L-phenylalanine to complex resveratrol oligomers involves a series of enzymatic transformations. The initial steps, constituting the phenylpropanoid pathway, lead to the formation of the resveratrol monomer. Subsequent oxidative coupling, mediated by peroxidases and laccases, gives rise to the diverse family of resveratrol oligomers.

Formation of the Resveratrol Monomer

The biosynthesis of resveratrol begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. This is followed by hydroxylation by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid. 4-coumarate-CoA ligase (4CL) then activates p-coumaric acid to its thioester, p-coumaroyl-CoA. Finally, stilbene synthase (STS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form trans-resveratrol[1][2][3].

Enzymatic Oligomerization of Resveratrol

The structural diversity of resveratrol oligomers arises from the oxidative coupling of resveratrol monomers, a process primarily catalyzed by plant peroxidases and laccases[4][5]. These enzymes facilitate the formation of phenoxyl radicals from resveratrol, which then couple in various regio- and stereoselective manners to form dimers, trimers, and higher-order oligomers.

A key intermediate in the biosynthesis of many complex resveratrol oligomers is the dimer ε-viniferin . This dihydrobenzofuran derivative is formed through an 8–10′ coupling of two resveratrol radicals and serves as a precursor for the formation of trimers like Miyabenol C.

The formation of specific oligomers can be influenced by reaction conditions such as pH. For instance, horseradish peroxidase (HRP)-catalyzed dimerization of resveratrol can yield different major products depending on the pH of the reaction medium.

Biosynthesis of Miyabenol C

Miyabenol C is a resveratrol trimer that has been the subject of interest due to its potential biological activities. Its biosynthesis is a prime example of the hierarchical nature of resveratrol oligomerization, where a dimer serves as a building block for a more complex structure.

The Role of ε-Viniferin and Resveratrol Cross-Coupling

The formation of Miyabenol C is proposed to occur through the enzymatic cross-coupling of the resveratrol dimer, ε-viniferin, with a resveratrol monomer. Specifically, a horseradish peroxidase (HRP)-mediated cross-trimerization of ε-viniferin and resveratrol has been shown to produce both gnetin H and Miyabenol C. This reaction underscores the importance of ε-viniferin as a key intermediate in the biosynthetic cascade leading to higher-order resveratrol oligomers.

Stereochemistry of Miyabenol C

The "cis" designation in this compound refers to the stereochemical configuration at the newly formed bond connecting the resveratrol units. While enzymatic reactions in nature can be highly stereoselective, biomimetic syntheses using isolated enzymes often result in a mixture of stereoisomers. The specific formation of the cis isomer may be directed by specific plant enzymes in vivo, or it may be a less favored product in in vitro enzymatic systems. Separation of cis and trans isomers of stilbenoids is typically achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The conversion of the more stable trans isomer to the cis isomer can also be induced by photoisomerization using UV light.

Quantitative Data on Resveratrol Oligomer Synthesis

The yields of specific resveratrol oligomers in enzymatic synthesis can vary significantly depending on the enzyme, substrates, and reaction conditions. The following table summarizes key quantitative data from published studies.

ProductStarting Material(s)EnzymeYield (%)Reference
Miyabenol C ε-viniferin and resveratrolHorseradish Peroxidase (HRP)3.4
Gnetin H ε-viniferin and resveratrolHorseradish Peroxidase (HRP)3.3
δ-viniferin trans-resveratrolLaccase (from Trametes pubescens)31
trans-dehydrodimer of piceid Piceid (resveratrol glucoside)Laccase (from Trametes versicolor)45
E-labruscol trans-resveratrolLaccase21
δ-viniferin trans-resveratrolLaccase52

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of resveratrol oligomer biosynthesis.

HRP-Catalyzed Synthesis of Miyabenol C

This protocol is based on the biomimetic synthesis described by Pan et al. (2012).

Materials:

Procedure:

  • Reaction Setup: Dissolve trans-resveratrol and (±)-ε-viniferin in a 1:1 molar ratio in a mixture of acetone and phosphate buffer (e.g., 1:1 v/v).

  • Enzyme Addition: Add HRP to the solution to a final concentration of approximately 1 mg/mL.

  • Initiation of Reaction: Slowly add a dilute solution of H₂O₂ (e.g., 0.1%) to the reaction mixture over several hours with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.

  • Reaction Quenching: Once the starting materials are consumed or the desired product formation is maximized, quench the reaction by adding a sufficient volume of ethyl acetate to extract the products.

  • Extraction: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the extract under reduced pressure and purify the residue by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate) to isolate Miyabenol C.

  • Characterization: Characterize the purified Miyabenol C using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

Laccase-Catalyzed Dimerization of Resveratrol

This protocol is a general method for the laccase-mediated synthesis of resveratrol dimers.

Materials:

  • trans-Resveratrol

  • Laccase (from Trametes versicolor or other fungal sources)

  • Acetate buffer (pH 5.0)

  • Methanol (B129727)

  • Ethyl acetate

  • Sodium chloride (NaCl)

Procedure:

  • Substrate Solution: Dissolve trans-resveratrol in methanol to improve its solubility.

  • Reaction Medium: Add the resveratrol solution to an acetate buffer in which the laccase has been pre-dissolved.

  • Incubation: Incubate the reaction mixture at room temperature with gentle stirring, open to the air to provide oxygen for the laccase activity.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: After completion of the reaction, stop it by adding a saturated NaCl solution.

  • Extraction: Extract the aqueous phase with ethyl acetate.

  • Purification: Dry the combined organic extracts, concentrate, and purify the resulting dimers by column chromatography or preparative HPLC.

Visualizations

Biosynthesis Pathway of Resveratrol and its Oligomers

Resveratrol Oligomer Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_stilbenoid Stilbenoid Biosynthesis cluster_oligomerization Oxidative Coupling L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL trans-Resveratrol trans-Resveratrol p-Coumaroyl-CoA->trans-Resveratrol STS Resveratrol Radicals Resveratrol Radicals trans-Resveratrol->Resveratrol Radicals Peroxidase/Laccase + H₂O₂/O₂ ε-viniferin (Dimer) ε-viniferin (Dimer) Resveratrol Radicals->ε-viniferin (Dimer) Other Oligomers Other Oligomers Resveratrol Radicals->Other Oligomers This compound (Trimer) This compound (Trimer) ε-viniferin (Dimer)->this compound (Trimer) + Resveratrol Radical

Caption: Overview of the biosynthetic pathway from L-phenylalanine to resveratrol oligomers.

Experimental Workflow for Enzymatic Synthesis and Purification

Experimental Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification and Analysis Start Start Prepare Substrate Solution Prepare Substrate Solution Start->Prepare Substrate Solution Add Enzyme (HRP/Laccase) Add Enzyme (HRP/Laccase) Prepare Substrate Solution->Add Enzyme (HRP/Laccase) Initiate Reaction (H₂O₂/O₂) Initiate Reaction (H₂O₂/O₂) Add Enzyme (HRP/Laccase)->Initiate Reaction (H₂O₂/O₂) Monitor Reaction (TLC/HPLC) Monitor Reaction (TLC/HPLC) Initiate Reaction (H₂O₂/O₂)->Monitor Reaction (TLC/HPLC) Quench Reaction Quench Reaction Monitor Reaction (TLC/HPLC)->Quench Reaction Extraction Extraction Quench Reaction->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Isolate Fractions Isolate Fractions Column Chromatography->Isolate Fractions Characterization (NMR, MS) Characterization (NMR, MS) Isolate Fractions->Characterization (NMR, MS) Final Product Final Product Characterization (NMR, MS)->Final Product

Caption: General workflow for the enzymatic synthesis and purification of resveratrol oligomers.

Logical Relationship in the Biosynthesis of Miyabenol C

Miyabenol C Formation Logic Resveratrol Resveratrol Oxidative Dimerization Oxidative Dimerization Resveratrol->Oxidative Dimerization Oxidative Cross-Coupling Oxidative Cross-Coupling Resveratrol->Oxidative Cross-Coupling ε-viniferin ε-viniferin Oxidative Dimerization->ε-viniferin ε-viniferin->Oxidative Cross-Coupling Miyabenol C Miyabenol C Oxidative Cross-Coupling->Miyabenol C

Caption: Logical steps in the formation of Miyabenol C from resveratrol.

References

A Technical Guide to the Spectroscopic Identification of cis-Miyabenol C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Miyabenol C is a naturally occurring resveratrol (B1683913) trimer, a class of polyphenolic compounds that has garnered significant interest in the scientific community for its potential therapeutic properties. Found in various plant sources, including grapes (Vitis vinifera), Miyabenol C and its isomers are subjects of ongoing research for their biological activities, which range from antioxidant effects to the modulation of key enzymatic pathways implicated in neurodegenerative diseases. This technical guide provides a comprehensive overview of the spectroscopic data essential for the unambiguous identification of this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols and a visualization of a key signaling pathway involving Miyabenol C are also presented to support researchers in their analytical and drug discovery endeavors.

Spectroscopic Data for this compound Identification

The structural elucidation of this compound, like other complex natural products, relies on the synergistic use of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. These techniques provide detailed information about the carbon-hydrogen framework and the elemental composition of the molecule.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is critical for determining the elemental composition of this compound and for confirming its molecular weight.

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₄₂H₃₂O₉[1]
Molecular Weight680.70 g/mol [1]
Observed [M+H]⁺m/z 681[2]

Note: Detailed fragmentation data for this compound is not extensively available in the public domain. The fragmentation pattern is expected to be complex, involving retro-Diels-Alder reactions and cleavages of the dihydrofuran rings, characteristic of resveratrol oligomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

PositionPredicted δ (ppm)MultiplicityJ (Hz)
Stilbene Protons
H-α~6.5 - 6.8d~12.0
H-β~6.4 - 6.7d~12.0
Aromatic Protons
Aromatic Region~6.0 - 7.5m-
Dihydrofuran Protons
Methine Protons~4.5 - 5.5m-

Note: The predicted ¹H NMR data is based on the general chemical shift ranges for resveratrol oligomers and the expected upfield shift of the olefinic protons in the cis configuration compared to the trans configuration.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

PositionPredicted δ (ppm)
Aromatic Carbons
Quaternary (C-O)~155 - 160
Quaternary (C-C)~100 - 145
Methine (CH)~95 - 130
Stilbene Carbons
Olefinic (CH)~125 - 135
Dihydrofuran Carbons
Methine (CH-O)~85 - 95
Methine (CH)~40 - 55

Note: The predicted ¹³C NMR data is based on typical chemical shifts for resveratrol trimers. The exact values will be dependent on the specific stereochemistry of the molecule.

Experimental Protocols

The following sections outline generalized experimental protocols for the acquisition of MS and NMR data for this compound. These protocols are based on standard methodologies for the analysis of stilbenoids and related polyphenolic compounds.

Mass Spectrometry Protocol (LC-MS/MS)

This protocol describes a general method for the analysis of resveratrol trimers using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Accurately weigh 1 mg of the isolated this compound or plant extract containing the compound.

    • Dissolve the sample in 1 mL of methanol (B129727) or a suitable solvent mixture (e.g., methanol:water 80:20 v/v).

    • Vortex the sample for 1 minute to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an LC vial.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 20-30 minutes to elute compounds of increasing hydrophobicity.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used to detect the [M+H]⁺ ion of resveratrol oligomers.

    • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.

    • Scan Range: m/z 100-1000.

    • Source Parameters:

      • Capillary Voltage: 3.0-4.0 kV.

      • Cone Voltage: 20-40 V.

      • Source Temperature: 120-150 °C.

      • Desolvation Temperature: 350-500 °C.

      • Nebulizer Gas (Nitrogen) Flow: 8-12 L/hr.

    • Data Acquisition: Acquire data in both full scan mode to detect the precursor ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation. For MS/MS, select the [M+H]⁺ ion (m/z 681) for collision-induced dissociation (CID) with collision energies ranging from 15-40 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Acetone-d₆, or DMSO-d₆). Methanol-d₄ is often a good choice for polyphenols.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: A high-field NMR spectrometer (500 MHz or higher) is recommended for better signal dispersion, which is crucial for complex molecules like resveratrol trimers.

    • Temperature: 298 K (25 °C).

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): 12-16 ppm.

    • Referencing: The residual solvent peak is used for chemical shift referencing (e.g., Methanol-d₄ at 3.31 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 200-240 ppm.

    • Referencing: The solvent peak is used for chemical shift referencing (e.g., Methanol-d₄ at 49.0 ppm).

  • 2D NMR Experiments:

    • To aid in the complete structural assignment, a suite of 2D NMR experiments should be performed, including:

      • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is essential for connecting different spin systems and assigning quaternary carbons.

Visualization of a Key Signaling Pathway

Miyabenol C has been shown to be an inhibitor of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. The following diagrams illustrate the experimental workflow for identifying such inhibitors and the simplified signaling pathway of amyloid precursor protein (APP) processing.

experimental_workflow cluster_extraction Isolation and Purification cluster_identification Structural Elucidation cluster_activity Biological Activity Assessment plant_material Plant Material (e.g., Vitis vinifera) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., CPC) crude_extract->fractionation pure_compound This compound fractionation->pure_compound lc_ms LC-MS Analysis pure_compound->lc_ms nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr structure_confirmation Structure Confirmation lc_ms->structure_confirmation nmr->structure_confirmation in_vitro_assay In vitro β-secretase Assay structure_confirmation->in_vitro_assay cell_based_assay Cell-based Aβ Production Assay structure_confirmation->cell_based_assay activity_confirmation Inhibitory Activity Confirmed in_vitro_assay->activity_confirmation cell_based_assay->activity_confirmation

Caption: Experimental workflow for the isolation, identification, and biological evaluation of this compound.

amyloid_pathway cluster_processing APP Processing Pathways cluster_non_amyloidogenic Non-Amyloidogenic cluster_amyloidogenic Amyloidogenic APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP->alpha_secretase cleavage beta_secretase β-secretase (BACE1) APP->beta_secretase cleavage sAPP_alpha sAPPα (soluble) alpha_secretase->sAPP_alpha CTF_alpha α-CTF alpha_secretase->CTF_alpha gamma_secretase_1 γ-secretase CTF_alpha->gamma_secretase_1 cleavage p3 p3 peptide gamma_secretase_1->p3 sAPP_beta sAPPβ (soluble) beta_secretase->sAPP_beta CTF_beta β-CTF beta_secretase->CTF_beta gamma_secretase_2 γ-secretase CTF_beta->gamma_secretase_2 cleavage Abeta Amyloid-β (Aβ) gamma_secretase_2->Abeta aggregation Aggregation -> Plaques Abeta->aggregation miyabenol Miyabenol C miyabenol->beta_secretase inhibits

Caption: Simplified signaling pathway of APP processing and the inhibitory action of Miyabenol C on β-secretase.

Conclusion

The precise identification of this compound is a critical step in advancing research into its biological functions and therapeutic potential. This guide provides a foundational understanding of the key spectroscopic data and experimental protocols required for its characterization. The combination of high-resolution mass spectrometry and comprehensive NMR analysis is indispensable for the unambiguous structural elucidation of this complex natural product. Furthermore, understanding its mechanism of action, such as the inhibition of β-secretase, opens avenues for the development of novel therapeutic strategies for neurodegenerative disorders. It is anticipated that this technical guide will serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

cis-Miyabenol C as a potential therapeutic agent for neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing global health challenge. A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-β (Aβ) peptides in the brain, which are generated from the amyloid precursor protein (APP) through sequential cleavage by β-secretase (BACE1) and γ-secretase.[1][2][3][4] The inhibition of β-secretase is therefore a primary therapeutic strategy to mitigate Aβ production and its neurotoxic effects.[1] Natural compounds, particularly stilbenes found in plants, have garnered considerable interest for their neuroprotective properties. Among these, cis-Miyabenol C, a resveratrol (B1683913) trimer, has emerged as a promising candidate for neurodegenerative disease therapy. This technical guide provides a comprehensive overview of the existing data on Miyabenol C, a close isomer of this compound, its mechanism of action, and the experimental protocols used to evaluate its therapeutic potential. The findings presented here for Miyabenol C are considered to be highly relevant to this compound due to their structural similarity as stereoisomers.

Data Presentation

The following tables summarize the key quantitative data from in vitro and in vivo studies on the effects of Miyabenol C.

Table 1: In Vitro Efficacy of Miyabenol C on Aβ Secretion and Cell Viability

Cell LineTreatmentConcentration (µM)Effect on Aβ40 Secretion (% of Control)Effect on Aβ42 Secretion (% of Control)Cell Viability (% of Control)
N2a695Miyabenol C5~75%~70%~100%
N2a695Miyabenol C10~50% ~45%~100%
N2a695Miyabenol C20~30% ~25%~100%
N2a695β-secretase inhibitor II2~40% ~35%Not Reported

***p<0.001 compared to control. Data extracted from Hu et al. (2015).

Table 2: In Vitro Effect of Miyabenol C on Secretase Activity and APP Processing

Cell Line/AssayTreatmentConcentration (µM)β-Secretase Activity (% of Control)α-Secretase (TACE) Activity (% of Control)sAPPβ Levels (% of Control)sAPPα Levels (% of Control)β-CTF Levels (% of Control)
N2aWTMiyabenol C10~60% Not ReportedNot ReportedNot ReportedNot Reported
SH-SY5YMiyabenol C10~55% ~100% (ns)Not ReportedNot ReportedNot Reported
In vitro BACE1 assayMiyabenol C1~70%*Not ApplicableNot ApplicableNot ApplicableNot Applicable
In vitro BACE1 assayMiyabenol C5~40%Not ApplicableNot ApplicableNot ApplicableNot Applicable
In vitro BACE1 assayMiyabenol C10~25%***Not ApplicableNot ApplicableNot ApplicableNot Applicable
N2a695Miyabenol C10Not ReportedNot Reported~50%~150%~60%
N2a695Miyabenol C20Not ReportedNot Reported~30% ~180%~40%**

*p<0.05, **p<0.01, ***p<0.001 compared to control. ns: not significant. Data extracted from Hu et al. (2015).

Table 3: In Vivo Efficacy of Miyabenol C in APP/PS1 AD Model Mice

Brain RegionTreatmentsAPPβ Levels (% of Vehicle)Soluble Aβ40 Levels (% of Vehicle)Soluble Aβ42 Levels (% of Vehicle)Insoluble Aβ40 Levels (% of Vehicle)Insoluble Aβ42 Levels (% of Vehicle)
CortexMiyabenol C (0.6µg/g)Markedly ReducedSignificantly ReducedSignificantly ReducedNot Significantly AffectedNot Significantly Affected
HippocampusMiyabenol C (0.6µg/g)Markedly ReducedSignificantly ReducedSignificantly ReducedNot Significantly AffectedNot Significantly Affected

Data extracted from Hu et al. (2015).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Cell Culture and Treatment

  • Cell Lines: N2a695 (mouse neuroblastoma cells stably expressing human APP695), N2aWT (wild-type mouse neuroblastoma cells), and SH-SY5Y (human neuroblastoma cells) were used.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells were treated with varying concentrations of Miyabenol C (dissolved in DMSO) or vehicle (DMSO) for 10 hours. A known β-secretase inhibitor II and γ-secretase inhibitor Compound E were used as positive controls in respective experiments.

2. Aβ Quantification (ELISA)

  • Sample Collection: Conditioned media from treated cells were collected.

  • ELISA Protocol: Extracellular Aβ40 and Aβ42 levels were quantified using commercial ELISA kits following the manufacturer's instructions.

3. Cell Viability Assay (CCK-8)

  • Protocol: N2a695 cells were treated with Miyabenol C for 10 hours. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's protocol.

4. Western Blot Analysis

  • Sample Preparation: Conditioned media were collected to analyze secreted proteins (sAPPα and sAPPβ). Cells were lysed to analyze intracellular proteins (APP, BACE1, ADAM10, TACE, Presenilin 1, β-CTF, and NICD).

  • Protocol: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies. Densitometry analysis was performed using ImageJ to quantify protein levels.

5. Secretase Activity Assays

  • β-Secretase Activity Assay: Cell lysates from treated N2aWT and SH-SY5Y cells were assayed for β-secretase activity using a commercial kit. An in vitro BACE1 activity assay was also performed by incubating recombinant BACE1 with its substrate and different concentrations of Miyabenol C.

  • α-Secretase (TACE) Activity Assay: Cell lysates from treated SH-SY5Y cells were assayed for TACE activity using a commercial kit.

  • γ-Secretase Activity Assay (Notch Cleavage): N2aWT cells were transfected with a NotchΔE construct. Following treatment with Miyabenol C or a γ-secretase inhibitor, the generation of Notch intracellular domain (NICD) was measured by Western blot.

6. In Vivo Studies in APP/PS1 Mice

  • Animal Model: 12-month-old APP/PS1 transgenic mice were used as an Alzheimer's disease model.

  • Treatment: Mice received a single intracerebroventricular injection of Miyabenol C (0.6µg/g) or vehicle (45% DMSO in artificial cerebrospinal fluid).

  • Sample Collection and Analysis: After 72 hours, the cortex and hippocampus were dissected. Brain lysates were analyzed by Western blot for sAPPβ levels. Soluble and insoluble Aβ levels were quantified from TBSX-soluble and TBSX-insoluble fractions, respectively.

Mandatory Visualization

Signaling Pathway: Amyloid Precursor Protein (APP) Processing

APP_Processing cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway cluster_miyabenol This compound Intervention APP_non APP sAPP_alpha sAPPα (Soluble) APP_non->sAPP_alpha α-secretase CTF_alpha α-CTF APP_non->CTF_alpha α-secretase p3 p3 CTF_alpha->p3 γ-secretase APP_amy APP sAPP_beta sAPPβ (Soluble) APP_amy->sAPP_beta β-secretase (BACE1) CTF_beta β-CTF APP_amy->CTF_beta β-secretase (BACE1) Abeta (Amyloid-β) CTF_beta->Abeta γ-secretase Miyabenol This compound BACE1 β-secretase (BACE1) Miyabenol->BACE1 Inhibits

Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of this compound.

Experimental Workflow: Evaluating the Effect of this compound on Aβ Production

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (N2a695, SH-SY5Y) Treatment Treatment with This compound Cell_Culture->Treatment Sample_Collection_vitro Collect Conditioned Media and Cell Lysates Treatment->Sample_Collection_vitro ELISA Aβ ELISA Sample_Collection_vitro->ELISA Western_Blot_vitro Western Blot (APP, sAPPα, sAPPβ, CTFs) Sample_Collection_vitro->Western_Blot_vitro Secretase_Assay Secretase Activity Assays (α, β, γ) Sample_Collection_vitro->Secretase_Assay Animal_Model APP/PS1 Mouse Model ICV_Injection Intracerebroventricular Injection of this compound Animal_Model->ICV_Injection Tissue_Collection Dissect Cortex and Hippocampus ICV_Injection->Tissue_Collection Sample_Processing Prepare Brain Lysates and Soluble/Insoluble Fractions Tissue_Collection->Sample_Processing Western_Blot_invivo Western Blot (sAPPβ) Sample_Processing->Western_Blot_invivo Abeta_Quantification Aβ Quantification Sample_Processing->Abeta_Quantification

Caption: Workflow for in vitro and in vivo evaluation of this compound's neurotherapeutic potential.

Logical Relationship: Mechanism of Action of this compound

Mechanism_of_Action Miyabenol This compound BACE1_inhibition Inhibition of β-secretase (BACE1) Activity Miyabenol->BACE1_inhibition APP_beta_cleavage Decreased Cleavage of APP by β-secretase BACE1_inhibition->APP_beta_cleavage sAPP_beta_CTF_beta Reduced sAPPβ and β-CTF Levels APP_beta_cleavage->sAPP_beta_CTF_beta APP_alpha_cleavage Increased Shunting of APP to α-secretase Pathway APP_beta_cleavage->APP_alpha_cleavage Abeta_production Decreased Aβ Production sAPP_beta_CTF_beta->Abeta_production Neuroprotection Potential Neuroprotection Abeta_production->Neuroprotection sAPP_alpha_levels Increased sAPPα Levels APP_alpha_cleavage->sAPP_alpha_levels sAPP_alpha_levels->Neuroprotection

Caption: The proposed mechanism of action for the neuroprotective effects of this compound.

Conclusion

The available evidence strongly suggests that Miyabenol C, and by extension its isomer this compound, is a potent inhibitor of β-secretase. By directly inhibiting BACE1 activity, it effectively reduces the production of amyloid-β peptides, a key event in the pathogenesis of Alzheimer's disease. Furthermore, Miyabenol C appears to shift APP processing towards the non-amyloidogenic pathway, as evidenced by increased sAPPα levels. In vivo studies in a mouse model of Alzheimer's disease corroborate these findings, demonstrating a reduction in soluble Aβ and sAPPβ in the brain. Importantly, Miyabenol C does not appear to affect the protein levels of the secretases themselves or the activity of α- and γ-secretases, indicating a specific mechanism of action. These promising preclinical results highlight this compound as a strong lead compound for the development of novel therapeutics for neurodegenerative diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its long-term efficacy and safety in more extensive preclinical models.

References

Unveiling cis-Miyabenol C: A Technical Primer on its Early Discovery and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research surrounding the discovery, isolation, and initial characterization of cis-Miyabenol C, a resveratrol (B1683913) trimer with promising therapeutic potential. The document outlines the core methodologies employed in its early investigations, presents key quantitative data, and visualizes its mechanism of action within relevant biological pathways.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄₂H₃₂O₉[]
Molecular Weight680.70 g/mol [4]
AppearanceNot explicitly reported in early studies
SolubilityNot explicitly quantified in early studies

Table 2: NMR Spectroscopic Data for this compound

The Z-trans-trans-miyabenol C configuration was confirmed through ¹H NMR analysis.[5] A detailed breakdown of the chemical shifts from the original discovery papers is not presented in a simple tabular format. However, analysis of related stilbenoids and the published spectra confirm the characteristic resonances for the resveratrol monomer units and the linkages forming the trimer.

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Data not available in a readily tabular format in the reviewed early literature.

Note: The lack of a standardized table in early publications necessitates a detailed re-examination of the original spectral data for a complete assignment.

Experimental Protocols

The following sections detail the methodologies utilized in the foundational research on this compound.

Isolation and Purification of this compound

Source Material: Dried stems and leaves of Vitis thunbergii var. taiwaniana.

Protocol:

  • Extraction: The dried and powdered plant material (5.5 kg) was refluxed with 60% aqueous ethanol (B145695) (2 x 10 L) for 2.5 hours. The resulting extract was concentrated under reduced pressure.

  • Fractionation: The concentrated extract was subjected to column chromatography on a Diaion HP-20 column, eluting with a stepwise gradient of ethanol in water. The 60% ethanol fraction was collected and further fractionated on a silica (B1680970) gel column using a chloroform-methanol gradient.

  • Further Chromatographic Separation: A sub-fraction was then subjected to octadecylsilyl (ODS) column chromatography with a methanol-water gradient.

  • Final Purification: The final purification was achieved by preparative high-performance liquid chromatography (HPLC) on an RP-18 column with an isocratic elution of 45% aqueous methanol (B129727) to yield pure this compound (65 mg).

Alternative Method using Centrifugal Partition Chromatography (CPC):

An alternative method for the purification of Miyabenol C isomers from Vitis vinifera cane extract has been described using centrifugal partition chromatography (CPC). This technique utilized the 'Arizona' solvent system range (K and L) without a solid support.

In Vitro β-Secretase (BACE1) Inhibition Assay

The primary biological activity identified in early research was the inhibition of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.

Protocol:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells and mouse neuroblastoma N2a cells were used.

  • Treatment: Cells were treated with varying concentrations of this compound or a known β-secretase inhibitor (positive control) for 10 hours.

  • Cell Lysis: After treatment, cells were lysed to release intracellular proteins, including BACE1.

  • Activity Assay: The β-secretase activity in the cell lysates was measured using a commercial fluorescence-based assay kit. The assay utilizes a specific peptide substrate for BACE1 that is conjugated to a fluorophore and a quencher. Cleavage of the substrate by BACE1 results in a measurable increase in fluorescence.

  • In Vitro Assay with Recombinant Enzyme: The direct inhibitory effect of this compound on BACE1 was confirmed by incubating the purified compound with recombinant BACE1 and its substrate.

Table 3: Biological Activity of this compound

Target EnzymeActivityIC₅₀ ValueSource
β-Secretase (BACE1)InhibitionNot explicitly reported as a precise value in early papers, but significant inhibition was demonstrated.
HyaluronidaseInhibitionStrong inhibitory effects noted, but specific IC₅₀ values are not provided in the initial discovery papers.

Signaling Pathway and Mechanism of Action

This compound exerts its neuroprotective effects by modulating the processing of the amyloid precursor protein (APP). In the amyloidogenic pathway, APP is sequentially cleaved by β-secretase (BACE1) and γ-secretase to produce amyloid-β (Aβ) peptides, which are the primary component of amyloid plaques in Alzheimer's disease. This compound was found to inhibit the activity of BACE1, thereby reducing the production of Aβ.

The following diagram illustrates the APP processing pathway and the inhibitory action of this compound.

APP_Processing_Pathway cluster_0 Non-amyloidogenic Pathway cluster_1 Amyloidogenic Pathway APP_n APP alpha_secretase α-secretase sAPPalpha sAPPα (soluble) APP_n->sAPPalpha cleavage CTF83 CTF83 (membrane-bound) gamma_secretase_n γ-secretase P3 P3 fragment CTF83->P3 cleavage AICD_n AICD APP_a APP beta_secretase β-secretase (BACE1) sAPPbeta sAPPβ (soluble) APP_a->sAPPbeta cleavage CTF99 CTF99 (membrane-bound) gamma_secretase_a γ-secretase Abeta Amyloid-β (Aβ) CTF99->Abeta cleavage AICD_a AICD cisMiyabenolC This compound cisMiyabenolC->beta_secretase inhibition

Figure 1: Amyloid Precursor Protein (APP) Processing Pathways.

The following diagram illustrates the general workflow for the isolation and identification of this compound.

Isolation_Workflow PlantMaterial Vitis thunbergii var. taiwaniana (stems and leaves) Extraction Ethanol Extraction PlantMaterial->Extraction Concentration Concentration Extraction->Concentration ColumnChromatography1 Diaion HP-20 Column Chromatography Concentration->ColumnChromatography1 ColumnChromatography2 Silica Gel Column Chromatography ColumnChromatography1->ColumnChromatography2 ColumnChromatography3 ODS Column Chromatography ColumnChromatography2->ColumnChromatography3 PrepHPLC Preparative HPLC ColumnChromatography3->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound StructureElucidation Structure Elucidation PureCompound->StructureElucidation NMR NMR Spectroscopy StructureElucidation->NMR MS Mass Spectrometry StructureElucidation->MS

Figure 2: General Workflow for the Isolation of this compound.

References

Beyond BACE1: A Technical Guide to the Other Biological Activities of cis-Miyabenol C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known biological activities of cis-Miyabenol C, a resveratrol (B1683913) trimer, extending beyond its well-documented role as a BACE1 inhibitor. While research has heavily focused on its potential for Alzheimer's disease treatment through the modulation of amyloid precursor protein processing, emerging evidence suggests a broader spectrum of bioactivity. This document summarizes the available data on its antioxidant and anti-inflammatory properties, presents detailed experimental protocols for relevant assays, and visualizes key signaling pathways and workflows.

Overview of Known Biological Activities

This compound is a stilbenoid, a class of natural phenols known for their diverse pharmacological effects. While its BACE1 inhibitory activity is a primary focus of many studies, other biological effects have been reported, primarily centering on its antioxidant and anti-inflammatory potential.

Antioxidant Activity
Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been suggested through its "strong hyaluronidase (B3051955) inhibitory effects". Hyaluronidase is an enzyme that degrades hyaluronic acid, a key component of the extracellular matrix. Its inhibition is a marker for anti-inflammatory and anti-aging properties.

Contradictory findings exist regarding its effect on specific inflammatory pathways. An in silico study investigating the inhibition of tumor necrosis factor-alpha (TNF-α) induced cytotoxicity in L929 cells found this compound to be ineffective. This suggests that its anti-inflammatory action may be selective and not mediated through the TNF-α pathway, or that the in silico model may not fully represent the compound's biological activity.

Inhibition of Amyloid-β Fibril Aggregation

Distinct from its enzymatic inhibition of BACE1, this compound has been shown to directly interfere with the aggregation of amyloid-beta (Aβ) peptides into fibrils, a pathological hallmark of Alzheimer's disease. A study that isolated and tested two isomers, (E)-cis-Miyabenol C and (Z)-cis-Miyabenol C, demonstrated their ability to inhibit Aβ fibril formation.

Quantitative Data

The available quantitative data for the biological activities of this compound beyond BACE1 inhibition is limited. The most specific data comes from an assay on the inhibition of amyloid-beta fibril formation.

Biological ActivityIsomerAssayConcentrationResult (Inhibition %)
Aβ Fibril Aggregation Inhibition(E)-cis-Miyabenol CThioflavin T Assay10 µM28 ± 8
Aβ Fibril Aggregation Inhibition(Z)-cis-Miyabenol CThioflavin T Assay10 µM19 ± 5

Note: The lack of further quantitative data in the public domain highlights a significant gap in the understanding of this compound's bioactivity and presents an opportunity for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

Antioxidant Activity Assays

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.

  • Prepare a series of dilutions of the test compound and the positive control in methanol.

  • To each well of a 96-well plate, add 100 µL of the DPPH solution.

  • Add 100 µL of the test compound or positive control at various concentrations to the wells. For the blank, add 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Materials:

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Test compound (this compound)

  • 96-well black microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Prepare a stock solution of fluorescein in phosphate buffer.

  • Prepare a stock solution of AAPH in phosphate buffer. This solution should be freshly prepared.

  • Prepare a stock solution of Trolox in phosphate buffer to be used as the standard.

  • Prepare serial dilutions of the Trolox standard and the test compound in phosphate buffer.

  • In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.

  • Add 25 µL of the test compound, Trolox standard, or phosphate buffer (for the blank) to the wells.

  • Incubate the plate at 37°C for 30 minutes in the microplate reader.

  • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

  • The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

  • A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the test compound is expressed as Trolox equivalents (TE).

Anti-inflammatory Activity Assays

This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of hyaluronidase.

Materials:

  • Hyaluronidase from bovine testes

  • Hyaluronic acid sodium salt

  • Bovine serum albumin (BSA)

  • Acetate (B1210297) buffer (pH 3.5)

  • Test compound (this compound)

  • Positive control (e.g., Apigenin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of hyaluronidase in acetate buffer.

  • Prepare a solution of hyaluronic acid in acetate buffer.

  • Prepare a solution of BSA in acetate buffer.

  • Prepare various concentrations of the test compound and positive control in a suitable solvent.

  • In a 96-well plate, add a pre-determined amount of the hyaluronidase solution to each well.

  • Add the test compound or positive control at different concentrations to the wells and incubate at 37°C for 20 minutes.

  • Initiate the enzymatic reaction by adding the hyaluronic acid solution to each well and incubate at 37°C for 20 minutes.

  • Stop the reaction by adding an acidic albumin solution. The undigested hyaluronic acid will precipitate with the albumin, causing turbidity.

  • Measure the absorbance at 600 nm. The absorbance is inversely proportional to the enzyme activity.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Test compound (this compound)

  • Positive control (e.g., L-NAME)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of untreated cells will serve as the negative control.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.

  • Cell viability should be assessed in parallel using an MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.

  • The percentage of NO inhibition is calculated, and the IC50 value is determined.

Amyloid-β Fibril Aggregation Assay

This assay is used to monitor the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T, a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid aggregates.

Materials:

  • Amyloid-β (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Thioflavin T (ThT)

  • Glycine-NaOH buffer (pH 8.5)

  • Test compound (this compound)

  • 96-well black plate with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of Aβ(1-42) by dissolving the peptide in HFIP, followed by evaporation to form a film, and then resuspending in DMSO.

  • Dilute the Aβ(1-42) stock solution in a suitable buffer (e.g., phosphate buffer, pH 7.4) to the desired final concentration (e.g., 10 µM).

  • Prepare a stock solution of ThT in buffer.

  • Prepare various concentrations of the test compound.

  • In a 96-well black plate, mix the Aβ(1-42) solution with the test compound at different concentrations.

  • Incubate the plate at 37°C with continuous gentle shaking to promote fibril formation.

  • At specified time points, take aliquots of the reaction mixture and add them to a solution of ThT in glycine-NaOH buffer.

  • Measure the fluorescence intensity with excitation at ~440 nm and emission at ~485 nm.

  • The percentage of inhibition of aggregation is calculated by comparing the fluorescence intensity of the samples with and without the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways modulated by this compound and the workflows of the key experimental protocols.

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress cis_Miyabenol_C This compound cis_Miyabenol_C->ROS Scavenging cis_Miyabenol_C->Nrf2_Keap1 Potential Activation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Gene Transcription Neutralization ROS Neutralization Antioxidant_Enzymes->Neutralization Neutralization->ROS

Caption: Putative antioxidant signaling pathway for this compound.

Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB NF-κB Release Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes Nuclear Translocation Cytokines_iNOS Cytokines, iNOS (TNF-α, IL-6, NO) Pro_inflammatory_Genes->Cytokines_iNOS cis_Miyabenol_C This compound cis_Miyabenol_C->IKK Potential Inhibition

Caption: Potential anti-inflammatory signaling pathway for this compound.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH to 96-well plate prep_dpph->add_dpph prep_sample Prepare Sample Dilutions (this compound) add_sample Add 100 µL Sample/ Control/Blank prep_sample->add_sample prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->add_sample incubate Incubate 30 min in the dark add_sample->incubate read Read Absorbance at 517 nm incubate->read calculate Calculate % Inhibition read->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Experimental workflow for the DPPH radical scavenging assay.

NO_Inhibition_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis seed_cells Seed RAW 264.7 cells in 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere pretreat Pre-treat with This compound adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant viability Assess Cell Viability (MTT Assay) stimulate->viability add_griess Add Griess Reagent collect_supernatant->add_griess incubate Incubate 10 min add_griess->incubate read_absorbance Read Absorbance at 540 nm incubate->read_absorbance calculate_no Calculate NO concentration (vs. NaNO2 standard) read_absorbance->calculate_no determine_ic50 Determine IC50 Value calculate_no->determine_ic50

References

Unveiling the Molecular Machinery: cis-Miyabenol C as a BACE1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The accumulation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease, is initiated by the enzymatic activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Consequently, the inhibition of BACE1 represents a primary therapeutic strategy for the development of disease-modifying treatments for this neurodegenerative disorder. This technical guide provides an in-depth analysis of the mechanism of action of cis-Miyabenol C, a resveratrol (B1683913) trimer, as a BACE1 inhibitor. This document synthesizes available data on its inhibitory effects, details the experimental protocols used for its characterization, and visualizes the core biological pathways and experimental workflows.

This compound, a naturally occurring stilbenoid, has been identified as a direct inhibitor of BACE1 activity.[1][2][3] Mechanistic studies reveal that it reduces the production of Aβ peptides by attenuating the catalytic function of BACE1 without altering the expression levels of BACE1 or its substrate, the amyloid precursor protein (APP).[2][3] This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular interactions and functional consequences of BACE1 inhibition by this compound.

Quantitative Data on BACE1 Inhibition

While the primary literature demonstrates a dose-dependent inhibition of BACE1 by this compound, a specific IC50 value is not explicitly reported.[1] However, to provide a comparative context, the inhibitory activities of other resveratrol oligomers against BACE1 are presented below.

CompoundTypeBACE1 IC50 (µM)Reference
Gnetin HResveratrol Trimer0.34[4]
Suffruticosol BResveratrol Trimer0.88[4]
α-viniferinResveratrol Dimer6-32[1]
ResveratrolMonomer11.9[4]

Table 1: BACE1 Inhibitory Activity of Resveratrol and its Oligomers. This table provides a comparative overview of the half-maximal inhibitory concentration (IC50) values for various resveratrol-related compounds against BACE1.

Mechanism of Action

This compound exerts its therapeutic potential by directly inhibiting the enzymatic activity of BACE1.[1][2][3] This inhibition disrupts the amyloidogenic pathway, the primary cascade leading to the production of neurotoxic Aβ peptides.

The core mechanism involves the following key points:

  • Direct BACE1 Inhibition: this compound has been shown to inhibit BACE1 activity in both in vitro enzymatic assays and cell-based models.[1][2][3]

  • No Effect on Protein Expression: The inhibitory action is not due to a reduction in the cellular levels of BACE1, APP, or other secretases such as ADAM10 and TACE (α-secretases), or the γ-secretase component Presenilin 1.[2][3] This indicates a direct interaction with the BACE1 enzyme.

  • Reduction of Amyloidogenic Products: By inhibiting BACE1, this compound leads to a dose-dependent decrease in the levels of soluble APPβ (sAPPβ) and the C-terminal fragment C99.[2][3] Consequently, the production and secretion of both Aβ40 and Aβ42 are significantly reduced.[1]

  • Kinetic Mechanism: The specific kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for this compound has not been elucidated in the reviewed scientific literature.

Signaling Pathway of BACE1 in APP Processing

The following diagram illustrates the amyloidogenic pathway and the point of intervention for this compound.

BACE1_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb C99 C99 fragment APP->C99 Cleavage Ab Amyloid-β (Aβ) (Neurotoxic) AICD AICD BACE1 BACE1 (β-secretase) BACE1->APP gamma_secretase γ-secretase gamma_secretase->C99 C99->Ab Cleavage C99->AICD inhibitor This compound inhibitor->BACE1 Inhibits

BACE1 signaling pathway and this compound inhibition.

Experimental Protocols

The inhibitory effect of this compound on BACE1 activity has been validated through both in vitro and cell-based assays.

In Vitro BACE1 Inhibition Assay

This assay directly measures the enzymatic activity of purified BACE1 in the presence of an inhibitor.

Protocol:

  • Reagents:

    • Recombinant human BACE1 enzyme

    • Fluorogenic BACE1 substrate (e.g., a peptide with a fluorescent reporter and a quencher)

    • Assay buffer (e.g., Sodium Acetate, pH 4.5)

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Known BACE1 inhibitor (positive control)

    • Solvent (negative control)

  • Procedure:

    • A commercial BACE1 assay kit (e.g., from Sigma) is typically used.[1]

    • Recombinant BACE1 enzyme and varying concentrations of this compound (or controls) are pre-incubated in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence, resulting from the cleavage of the substrate by BACE1, is monitored over time using a fluorescence plate reader.

    • The rate of fluorescence increase is proportional to BACE1 activity.

  • Data Analysis:

    • The percentage of BACE1 inhibition is calculated relative to the solvent control.

    • Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In_Vitro_Workflow start Start reagents Prepare Reagents: - BACE1 Enzyme - Fluorogenic Substrate - this compound dilutions start->reagents plate Plate BACE1 and This compound reagents->plate incubate Pre-incubate plate->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate measure Measure Fluorescence (Kinetic Reading) add_substrate->measure analyze Analyze Data: - Calculate % Inhibition - Generate Dose-Response Curve measure->analyze end End analyze->end

Workflow for an in vitro BACE1 inhibition assay.
Cell-Based BACE1 Inhibition Assay

This assay assesses the ability of an inhibitor to penetrate cells and inhibit BACE1 activity in a more physiologically relevant environment.

Protocol:

  • Cell Culture:

    • Use a cell line that expresses APP, such as human neuroblastoma SH-SY5Y cells or mouse neuroblastoma N2a cells stably expressing human APP695.[1]

  • Treatment:

    • Cells are treated with varying concentrations of this compound, a known BACE1 inhibitor (positive control), or a vehicle control (e.g., DMSO) for a specified period (e.g., 10 hours).[1]

  • Sample Collection:

    • The conditioned media is collected to measure secreted Aβ and sAPPβ levels.

    • Cell lysates are prepared to measure intracellular protein levels and BACE1 activity.

  • Analysis:

    • Aβ40 and Aβ42 levels in the conditioned media are quantified using ELISA kits.

    • sAPPβ levels in the conditioned media and APP C-terminal fragments (CTFs) in the cell lysates are measured by Western blotting.

    • Cellular BACE1 activity is determined using a commercial β-secretase activity assay kit (e.g., from Millipore).[1]

  • Data Analysis:

    • The reduction in Aβ and sAPPβ levels, and the decrease in cellular BACE1 activity, are quantified relative to the vehicle control to assess the inhibitory effect of this compound.

Cell_Based_Workflow cluster_analysis Analysis start Start culture Culture APP-expressing cells (e.g., SH-SY5Y) start->culture treat Treat cells with This compound culture->treat collect Collect Conditioned Media and Prepare Cell Lysates treat->collect elisa ELISA for Aβ40/Aβ42 (from media) collect->elisa western Western Blot for sAPPβ and APP-CTFs collect->western activity_assay Cellular BACE1 Activity Assay collect->activity_assay analyze Analyze and Quantify Inhibitory Effects elisa->analyze western->analyze activity_assay->analyze end End analyze->end

Workflow for a cell-based BACE1 inhibition assay.

Conclusion

This compound has emerged as a promising natural product-based BACE1 inhibitor. Its mechanism of action involves the direct inhibition of BACE1 enzymatic activity, leading to a reduction in the production of neurotoxic amyloid-beta peptides. While the precise kinetic mechanism of inhibition and a definitive IC50 value require further investigation, the existing data strongly support its potential as a lead compound for the development of novel therapeutics for Alzheimer's disease. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other potential BACE1 inhibitors.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of cis-Miyabenol C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-Miyabenol C is a naturally occurring resveratrol (B1683913) trimer, a type of stilbenoid, which has garnered interest within the scientific community for its potential biological activities. Stilbenoids are a class of polyphenolic compounds produced by plants in response to stress, such as injury or fungal infection. Found in various plant sources, including grapevine (Vitis vinifera), fennel (Foeniculum vulgare), and certain sedges (Carex species), this compound is a subject of research for its potential applications in pharmacology and drug development. These application notes provide detailed protocols for the isolation and purification of this compound from plant materials, intended for researchers, scientists, and professionals in the field of drug development. The methodologies described herein cover extraction from raw plant material followed by multi-step chromatographic purification.

Data Presentation: Quantitative Analysis of this compound in Various Plant Sources

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and environmental conditions such as pathogen infection. The following table summarizes the reported concentrations of this compound in different plant materials.

Plant SpeciesPlant PartConditionConcentration of this compoundReference
Vitis vinifera (Grapevine)LeavesInfected50.37 mg/kg[1]
Vitis vinifera (Grapevine)CanesNot Specified2.0% of total stilbenes in a commercial extract (Miyabenol C, isomer not specified)[2]
Carex lepidocarpaRootsDried3.21–4.81 mg/g[3]

Experimental Protocols

The isolation and purification of this compound is a multi-step process that begins with the extraction from plant material, followed by a series of chromatographic separations to isolate the compound of interest from a complex mixture of other phytochemicals.

Protocol 1: Extraction of Crude Stilbenoid Mixture from Plant Material

This protocol describes a general method for the extraction of stilbenoids, including this compound, from dried plant material.

1. Materials and Equipment:

  • Dried and powdered plant material (e.g., grapevine canes, leaves, or roots)
  • Methanol (B129727) or Ethanol (HPLC grade)
  • Acetone (HPLC grade)
  • Rotary evaporator
  • Filtration apparatus (e.g., Büchner funnel with filter paper or vacuum filtration system)
  • Ultrasonic bath
  • Shaker

2. Extraction Procedure (Choice of Method):

  • Maceration:

    • Weigh 100 g of the dried, powdered plant material.

    • Place the powder in a large Erlenmeyer flask and add 1 L of 80% aqueous methanol.

    • Seal the flask and place it on a shaker at room temperature for 24-48 hours.

    • Filter the mixture through a Büchner funnel to separate the extract from the plant debris.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Ultrasound-Assisted Extraction (UAE):

    • Weigh 50 g of the dried, powdered plant material.

    • Place the powder in a beaker and add 500 mL of 70% aqueous ethanol.

    • Place the beaker in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).

    • Filter the mixture to separate the extract.

    • Repeat the extraction process on the plant residue to maximize yield.

    • Combine the filtrates and concentrate using a rotary evaporator.

3. Post-Extraction Processing:

  • The resulting crude extract can be lyophilized to obtain a dry powder.
  • For preliminary purification, the crude extract can be redissolved in water and partitioned against a non-polar solvent like n-hexane to remove lipids and chlorophylls. The aqueous-methanolic phase containing the more polar stilbenoids is retained and concentrated.

Protocol 2: Purification of this compound using Chromatographic Techniques

This protocol outlines a multi-step chromatographic purification scheme to isolate this compound from the crude extract.

Step 1: Flash Chromatography (Initial Fractionation)

1. Materials and Equipment:

  • Crude stilbenoid extract
  • Silica (B1680970) gel (for normal-phase) or C18-functionalized silica gel (for reversed-phase)
  • Flash chromatography system with appropriate column size
  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate (B1210297) for normal-phase; methanol, water for reversed-phase)
  • Fraction collector
  • Thin Layer Chromatography (TLC) plates for monitoring fractions

2. Procedure:

  • Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase solvent.
  • Load the dissolved extract onto a pre-equilibrated flash chromatography column.
  • Elute the column with a stepwise or linear gradient of the mobile phase. For a normal-phase separation, a gradient from n-hexane to ethyl acetate is common. For reversed-phase, a gradient from water to methanol can be used.
  • Collect fractions of a defined volume using a fraction collector.
  • Monitor the collected fractions by TLC, pooling fractions that contain compounds with similar retention factors.
  • Analyze the pooled fractions by HPLC to identify those containing this compound.

Step 2: Centrifugal Partition Chromatography (CPC) (Intermediate Purification)

CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of the sample.

1. Materials and Equipment:

  • CPC instrument
  • Biphasic solvent system (e.g., ARIZONA system K: n-heptane/ethyl acetate/methanol/water in a 1:1:1:1 v/v/v/v ratio)
  • HPLC for fraction analysis

2. Procedure:

  • Prepare the biphasic solvent system by thoroughly mixing the solvents and allowing the phases to separate.
  • Fill the CPC rotor with the stationary phase (typically the more polar phase).
  • Dissolve the enriched fraction from the flash chromatography step in a small volume of the mobile phase.
  • Inject the sample into the CPC system.
  • Pump the mobile phase through the system at a specific flow rate and rotor speed.
  • Collect fractions as they elute from the column.
  • Analyze the fractions by HPLC to identify those containing pure or nearly pure this compound.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing)

This final step is used to achieve high purity of the target compound.

1. Materials and Equipment:

  • Preparative HPLC system with a UV detector
  • Reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size)
  • Mobile phase: Acetonitrile (B52724) and water (both with 0.1% formic acid)
  • Fraction collector

2. Procedure:

  • Dissolve the this compound-containing fraction from the CPC step in the initial mobile phase.
  • Inject the sample onto the preparative HPLC column.
  • Elute with a linear gradient of acetonitrile in water (e.g., 20% to 60% acetonitrile over 40 minutes).
  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 320 nm).
  • Collect the peak corresponding to this compound.
  • Evaporate the solvent from the collected fraction to obtain the purified compound.
  • Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

The following diagrams illustrate the workflow for the isolation and purification of this compound.

Isolation_Purification_Workflow PlantMaterial Plant Material (e.g., Vitis vinifera canes) Grinding Drying and Grinding PlantMaterial->Grinding Extraction Extraction (Maceration or UAE with Ethanol/Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Stilbenoid Extract Concentration->CrudeExtract FlashChrom Flash Chromatography (Silica or C18) CrudeExtract->FlashChrom Fractionation1 Fraction Collection & Pooling FlashChrom->Fractionation1 EnrichedFraction This compound Enriched Fraction Fractionation1->EnrichedFraction CPC Centrifugal Partition Chromatography (CPC) EnrichedFraction->CPC Fractionation2 Fraction Collection CPC->Fractionation2 SemiPure Semi-Purified This compound Fractionation2->SemiPure PrepHPLC Preparative HPLC (Reversed-Phase C18) SemiPure->PrepHPLC PureCompound Purified this compound PrepHPLC->PureCompound Analysis Purity & Structural Analysis (HPLC, MS, NMR) PureCompound->Analysis

Caption: Workflow for the isolation and purification of this compound.

Logical_Relationship cluster_extraction Extraction cluster_purification Purification Cascade cluster_analysis Analysis PlantSource Plant Source (Vitis, Carex, etc.) CrudeExtract Crude Extract PlantSource->CrudeExtract Solvent Extraction InitialSep Initial Separation (e.g., Flash Chromatography) CrudeExtract->InitialSep IntermediateSep Intermediate Purification (e.g., CPC) InitialSep->IntermediateSep Increasing Purity FinalPolish Final Polishing (e.g., Preparative HPLC) IntermediateSep->FinalPolish High Purity PureProduct This compound (>95% Purity) FinalPolish->PureProduct Identification Structural Elucidation (MS, NMR) PureProduct->Identification Quantification Quantification (HPLC-UV/MS) PureProduct->Quantification

Caption: Logical relationships in the purification and analysis of this compound.

References

Application Notes and Protocols for Testing cis-Miyabenol C Efficacy in N2a695 and SH-SY5Y Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Miyabenol C, a resveratrol (B1683913) trimer, has been identified as a potent inhibitor of β-secretase (BACE1), a key enzyme in the amyloidogenic processing of amyloid precursor protein (APP).[1][2] This inhibition leads to a reduction in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1][2] These application notes provide detailed protocols for utilizing two common neuronal cell lines, N2a695 and SH-SY5Y, to evaluate the efficacy of this compound as a potential therapeutic agent for Alzheimer's disease.

The N2a695 cell line is a mouse neuroblastoma line stably overexpressing human APP695, making it an ideal model for studying the effects of compounds on Aβ production.[3] The SH-SY5Y human neuroblastoma cell line is a widely used model for neurodegenerative diseases and can be differentiated into a more mature neuronal phenotype to study neuroprotection against various insults, including oxidative stress and neurotoxicity.[4][5][6]

Data Presentation

Table 1: Summary of Expected Quantitative Data for this compound Efficacy Testing

Cell LineAssayEndpoint MeasuredExpected Outcome with this compound
N2a695 β-secretase (BACE1) Activity AssayBACE1 enzymatic activityDose-dependent decrease
Aβ40/42 ELISALevels of secreted Aβ40 and Aβ42 peptidesDose-dependent decrease
Western BlotLevels of sAPPβ and C-terminal fragments (CTFs)Dose-dependent decrease in sAPPβ and β-CTF
Cell Viability (e.g., MTT Assay)Cell viability/cytotoxicityNo significant cytotoxicity at effective concentrations
SH-SY5Y Neurotoxicity Assay (e.g., H₂O₂ or Aβ₄₂ oligomer-induced)Cell viabilityIncreased cell viability compared to toxin-treated cells
Oxidative Stress Assay (e.g., DCF-DA)Intracellular Reactive Oxygen Species (ROS) levelsDecreased ROS levels compared to toxin-treated cells
Apoptosis Assays (e.g., Caspase-3 activity, Annexin V/PI staining)Markers of apoptosisDecreased markers of apoptosis compared to toxin-treated cells
Western BlotLevels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2)Decreased Bax/Bcl-2 ratio compared to toxin-treated cells

Signaling Pathways and Experimental Workflows

cluster_0 Amyloidogenic Pathway in N2a695 Cells APP Amyloid Precursor Protein (APP) sAPPbeta sAPPβ APP->sAPPbeta β-cleavage Abeta Amyloid-β (Aβ) Peptides APP->Abeta Sequential Cleavage sAPPbeta->Abeta γ-cleavage Plaques Amyloid Plaques Abeta->Plaques BACE1 β-secretase (BACE1) gamma_secretase γ-secretase cis_Miyabenol_C This compound cis_Miyabenol_C->BACE1 Inhibition

Caption: Amyloidogenic processing of APP and the inhibitory action of this compound.

cluster_1 Neuroprotective Pathway in SH-SY5Y Cells Neurotoxin Neurotoxin (e.g., H₂O₂, Aβ oligomers) ROS ↑ Reactive Oxygen Species (ROS) Neurotoxin->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Cell_Survival Neuronal Survival cis_Miyabenol_C This compound cis_Miyabenol_C->ROS Scavenging cis_Miyabenol_C->Apoptosis Inhibition Antioxidant_Response Antioxidant Response cis_Miyabenol_C->Antioxidant_Response Upregulation Antioxidant_Response->ROS Inhibition

Caption: Neuroprotective mechanism of this compound against neurotoxin-induced stress.

cluster_workflow Experimental Workflow start Prepare this compound Stock Solution culture_N2a Culture N2a695 Cells start->culture_N2a culture_SH Culture & Differentiate SH-SY5Y Cells start->culture_SH treat_N2a Treat N2a695 with this compound culture_N2a->treat_N2a induce_toxicity Induce Neurotoxicity in SH-SY5Y Cells culture_SH->induce_toxicity analyze_N2a Analyze Aβ Production & BACE1 Activity treat_N2a->analyze_N2a treat_SH Treat SH-SY5Y with this compound induce_toxicity->treat_SH analyze_SH Assess Neuroprotection, Oxidative Stress & Apoptosis treat_SH->analyze_SH end Data Analysis & Interpretation analyze_N2a->end analyze_SH->end

Caption: General experimental workflow for evaluating this compound efficacy.

Experimental Protocols

I. Cell Culture Protocols

A. N2a695 Cell Culture

  • Culture Medium: Prepare Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing:

    • When cells reach 70-80% confluency, aspirate the medium.

    • Wash the cell layer with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach cells.

    • Neutralize trypsin with complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed at a ratio of 1:2 to 1:4.

    • Change the medium every 2-3 days.

B. SH-SY5Y Cell Culture and Differentiation

  • Culture Medium: Prepare a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.[7]

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[7]

  • Subculturing: Passage cells when they reach approximately 80% confluency using 0.25% Trypsin-EDTA.[7]

  • Neuronal Differentiation (for neuroprotection studies):

    • Seed SH-SY5Y cells at a density of 1 x 10⁵ cells/cm².

    • After 24 hours, replace the growth medium with a differentiation medium containing 1% FBS and 10 µM all-trans-retinoic acid (RA).

    • Maintain the cells in the differentiation medium for 5-7 days, replacing the medium every 2-3 days. Differentiated cells will exhibit a more neuronal-like morphology with extended neurites.[8][9]

II. Efficacy Testing Protocols for this compound

A. Preparation of this compound

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

B. Cytotoxicity Assay (MTT Assay)

  • Seed N2a695 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[7]

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) for 24-48 hours. Include a vehicle control (DMSO at the highest concentration used for the compound).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

C. β-Secretase (BACE1) Activity Assay in N2a695 Cells

  • Cell Treatment: Seed N2a695 cells in a 6-well plate. Once confluent, treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or a known BACE1 inhibitor (positive control) for 10-24 hours.[2][9]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable cell lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Activity Assay:

    • Use a commercial β-secretase activity assay kit or a fluorogenic substrate-based assay.[10]

    • In a 96-well black plate, add cell lysate to each well.

    • Add the β-secretase substrate to each well.

    • Incubate the plate at 37°C in the dark for 1-2 hours.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/490 nm).[10]

    • BACE1 activity is proportional to the fluorescence signal and can be expressed as a percentage of the vehicle-treated control.

D. Aβ40/42 Quantification by ELISA in N2a695 Cells

  • Cell Treatment: Treat N2a695 cells with this compound as described for the BACE1 activity assay.

  • Sample Collection: Collect the conditioned medium from each well.

  • ELISA:

    • Use commercial ELISA kits for human Aβ40 and Aβ42.

    • Follow the manufacturer's instructions to measure the concentration of Aβ peptides in the conditioned medium.

    • The results are typically expressed as pg/mL or as a percentage of the vehicle-treated control.

E. Neuroprotection Assay in Differentiated SH-SY5Y Cells

  • Cell Seeding and Differentiation: Seed and differentiate SH-SY5Y cells in a 96-well plate as described previously.

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 2-4 hours.

  • Induction of Neurotoxicity: After pre-treatment, induce neurotoxicity by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or pre-aggregated Aβ₄₂ oligomers to the culture medium for 24 hours.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay as described above. An increase in cell viability in the this compound-treated groups compared to the toxin-only treated group indicates a neuroprotective effect.

F. Measurement of Intracellular Reactive Oxygen Species (ROS) in SH-SY5Y Cells

  • Cell Treatment: Treat differentiated SH-SY5Y cells in a 96-well black plate with this compound and a neurotoxin as described for the neuroprotection assay.

  • ROS Detection:

    • After treatment, wash the cells with warm PBS.

    • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove the excess probe.

    • Measure the fluorescence intensity at an excitation of 485 nm and an emission of 535 nm using a microplate reader.

    • A decrease in fluorescence in the this compound-treated groups indicates a reduction in intracellular ROS.

G. Caspase-3 Activity Assay in SH-SY5Y Cells

  • Cell Treatment and Lysis: Treat differentiated SH-SY5Y cells as in the neuroprotection assay. After treatment, lyse the cells and quantify the protein concentration.

  • Caspase-3 Assay:

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • Incubate the plate at 37°C and measure the fluorescence at regular intervals.

    • A decrease in the rate of fluorescence increase in the this compound-treated groups indicates inhibition of caspase-3 activity.

References

Evaluating cis-Miyabenol C in APP/PS1 Transgenic Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo evaluation of cis-Miyabenol C, a resveratrol (B1683913) trimer, using the APP/PS1 transgenic mouse model of Alzheimer's disease (AD). This document outlines detailed experimental protocols, from animal handling and drug administration to biochemical analysis of brain tissue. All quantitative data from cited studies are presented in standardized tables for clarity and ease of comparison. Additionally, key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding of the compound's mechanism of action and the experimental design.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[1] One of the primary pathological mechanisms is the amyloidogenic processing of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase, leading to the generation of toxic Aβ peptides.[2][3] APP/PS1 transgenic mice, which overexpress mutant forms of human APP and presenilin-1 (PS1), are a widely used animal model that recapitulates key aspects of AD pathology, including the formation of Aβ plaques.[4][5][6]

This compound, a naturally occurring resveratrol trimer, has emerged as a potential therapeutic agent for AD.[2] In vivo studies have demonstrated its ability to modulate the amyloidogenic pathway and reduce Aβ levels in the brains of APP/PS1 mice.[7][8] This document provides detailed methodologies for replicating and expanding upon these findings.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in vivo evaluation of this compound in 12-month-old APP/PS1 mice following intracerebroventricular injection.

Table 1: Effect of this compound on Soluble Aβ Levels in APP/PS1 Mouse Brain [8]

Brain RegionAnalyteVehicle Control (pg/mg protein)This compound (0.6 µg/g) (pg/mg protein)Percent Reductionp-value
Cortex & HippocampusSoluble Aβ40~150~75~50%<0.01
Cortex & HippocampusSoluble Aβ42~250~125~50%<0.01

Table 2: Effect of this compound on Insoluble Aβ Levels in APP/PS1 Mouse Brain [8]

Brain RegionAnalyteVehicle Control (pg/mg protein)This compound (0.6 µg/g) (pg/mg protein)Percent Changep-value
Cortex & HippocampusInsoluble Aβ40No significant changeNo significant changeN/A>0.05
Cortex & HippocampusInsoluble Aβ42No significant changeNo significant changeN/A>0.05

Experimental Protocols

Animal Model and Husbandry
  • Mouse Strain: APP/PS1 double transgenic mice. These mice harbor mutations in both the amyloid precursor protein (APP) and presenilin 1 (PS1) genes, leading to the age-dependent accumulation of Aβ plaques.[9]

  • Age: 12 months old at the start of the experiment.[8]

  • Housing: Mice should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be provided ad libitum. All animal procedures must be approved by and conducted in accordance with the institution's animal care and use committee guidelines.

This compound Administration
  • Compound Preparation: this compound is prepared at a concentration for a final dose of 0.6 µg/g of body weight.[8]

  • Vehicle: The vehicle control consists of 45% DMSO in artificial cerebrospinal fluid.[8]

  • Administration Route: Intracerebroventricular (ICV) injection. This route ensures direct delivery to the central nervous system.

  • Surgical Procedure:

    • Anesthetize the mouse using an appropriate anesthetic agent (e.g., pentobarbital (B6593769) at 50 µg/g).[7]

    • Place the anesthetized mouse in a stereotaxic apparatus.

    • Perform a midline incision on the scalp to expose the skull.

    • Identify the bregma and drill a small hole over the lateral ventricle.

    • Using a 5 µL-blunt needle connected to a syringe pump, slowly inject 4 µL of either the this compound solution or the vehicle control at a constant flow rate of 0.4 µL/min.[7]

    • Leave the needle in place for an additional 10 minutes to prevent reflux.[7]

    • Suture the incision and allow the mouse to recover.

  • Treatment Duration: 72 hours.[8]

Brain Tissue Collection and Processing
  • Three days post-injection, euthanize the mice via transcardial perfusion with ice-cold physiological saline.[7]

  • Dissect the cortex and hippocampus from each brain hemisphere.

  • For biochemical analysis, lyse the tissue in an appropriate buffer for subsequent Western blot and ELISA assays.[8]

Biochemical Analysis
  • Western Blotting:

    • Separate equal amounts of protein lysates on SDS-PAGE gels.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against sAPPβ and other proteins of interest.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands.

  • ELISA:

    • Use commercial ELISA kits to quantify the levels of soluble and insoluble Aβ40 and Aβ42 in the brain lysates.[10]

    • Follow the manufacturer's instructions for the assay procedure.

Visualizations

Signaling Pathway of this compound in APP Processing

G cluster_0 Amyloidogenic Pathway (Pro-AD) cluster_1 Non-Amyloidogenic Pathway (Neuroprotective) APP APP sAPP_beta sAPPβ APP->sAPP_beta Cleavage C99 C99 fragment APP->C99 Cleavage BACE1 β-secretase (BACE1) BACE1->APP gamma_secretase γ-secretase gamma_secretase->C99 Abeta Aβ (Plaque Formation) C99->Abeta Cleavage alpha_secretase α-secretase APP_non APP alpha_secretase->APP_non sAPP_alpha sAPPα C83 C83 fragment APP_non->sAPP_alpha Cleavage APP_non->C83 Cleavage MiyabenolC This compound MiyabenolC->BACE1 Inhibits

Caption: Mechanism of this compound in APP Processing.

Experimental Workflow for In Vivo Evaluation

G cluster_treatment Treatment Phase cluster_analysis Analysis Phase start Start: 12-month-old APP/PS1 Mice grouping Divide into two groups: - Vehicle Control - this compound (0.6 µg/g) start->grouping surgery Stereotaxic Surgery: Intracerebroventricular (ICV) Injection grouping->surgery treatment 72-hour Treatment Period surgery->treatment euthanasia Euthanasia and Brain Dissection (Cortex & Hippocampus) treatment->euthanasia homogenization Tissue Homogenization euthanasia->homogenization biochem Biochemical Analysis: - Western Blot (sAPPβ) - ELISA (Aβ40, Aβ42) homogenization->biochem end End: Data Analysis & Comparison biochem->end

Caption: Experimental Workflow for this compound Evaluation.

Discussion and Future Directions

The presented protocols and data demonstrate that this compound effectively reduces soluble Aβ levels in the brains of APP/PS1 mice, likely through the inhibition of BACE1 activity.[2][7] The lack of effect on insoluble Aβ may be due to the short treatment duration.[8]

Future studies should consider:

  • Chronic Dosing: Longer-term administration of this compound to assess its impact on insoluble Aβ plaque deposition and cognitive function.

  • Behavioral Testing: Incorporating behavioral assays, such as the Morris water maze or contextual fear conditioning, to evaluate the effects of this compound on learning and memory deficits in APP/PS1 mice.[6]

  • Pharmacokinetics and Bioavailability: Investigating the pharmacokinetic profile of this compound to optimize dosing and delivery methods.

  • Broader Mechanistic Studies: Exploring other potential neuroprotective effects of this compound, such as anti-inflammatory or antioxidant properties, which are also implicated in AD pathogenesis.[1][11][12]

By following these detailed application notes and protocols, researchers can effectively evaluate the therapeutic potential of this compound and other novel compounds for the treatment of Alzheimer's disease.

References

Application Notes and Protocols for Intracerebroventricular Injection of cis-Miyabenol C in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the intracerebroventricular (ICV) administration of cis-Miyabenol C in mice. This protocol is designed for studies investigating the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases such as Alzheimer's disease, where it has been identified as a potential β-secretase inhibitor.

Introduction

This compound is a resveratrol (B1683913) trimer found in various plants, including grapes.[1] Like other stilbenoids, it possesses biological activities that are of interest in drug development. Notably, Miyabenol C has been shown to inhibit β-secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[2] Due to its poor water solubility, direct administration into the central nervous system via ICV injection is an effective method to bypass the blood-brain barrier and study its effects on brain pathology.

Data Presentation

Table 1: this compound Properties
PropertyValueSource
Molecular FormulaC42H32O9[3]
Molecular Weight680.70 g/mol [3]
SolubilityPoorly soluble in water. Soluble in organic solvents like DMSO.[4]
Mechanism of Actionβ-secretase (BACE1) inhibitor
Table 2: Recommended ICV Injection Parameters for this compound in Mice
ParameterRecommended ValueNotes
Mouse Strain C57BL/6Commonly used in neuroscience research.
Age/Weight 8-12 weeks / 20-25 gEnsure animals are healthy and of appropriate size for surgery.
Anesthesia Isoflurane (B1672236) (1-3% for maintenance) or Ketamine/Xylazine cocktailMonitor respiratory rate and depth of anesthesia throughout the procedure.
Stereotaxic Coordinates Anterior-Posterior (AP): -0.3 mm from BregmaMedial-Lateral (ML): ±1.0 mm from midlineDorsal-Ventral (DV): -2.5 mm from the skull surfaceBased on the Paxinos and Franklin mouse brain atlas for the lateral ventricles. It is crucial to level the skull before drilling.
This compound Dosage 0.02 - 0.2 mg/kgBased on ICV administration of resveratrol in mice. A dose-response study is recommended.
Vehicle 1-2% DMSO in sterile PBS or salineDMSO concentration should be kept low to minimize neurotoxicity. A vehicle-only control group is essential.
Injection Volume 1-5 µLInject slowly to avoid increased intracranial pressure.
Injection Rate 0.5-1 µL/minA slow injection rate minimizes backflow and tissue damage.
Needle/Syringe 33-gauge needle with a Hamilton syringeEnsure the needle is beveled and clean.

Experimental Protocols

Preparation of this compound Solution
  • Stock Solution Preparation: Due to the poor water solubility of this compound, a stock solution should be prepared in 100% dimethyl sulfoxide (B87167) (DMSO). For example, to prepare a 10 mg/mL stock solution, dissolve 1 mg of this compound in 100 µL of DMSO. Gently vortex to ensure complete dissolution.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution with sterile phosphate-buffered saline (PBS) or sterile saline to the final desired concentration. The final concentration of DMSO should be kept as low as possible, ideally between 1-2%, to minimize potential toxicity. For example, to prepare a working solution with a final DMSO concentration of 2% and a this compound concentration of 0.1 mg/mL, dilute 1 µL of the 10 mg/mL stock solution in 99 µL of sterile PBS.

  • Control Vehicle Solution: Prepare a vehicle control solution with the same final concentration of DMSO in sterile PBS or saline as the drug solution.

Intracerebroventricular (ICV) Injection Surgery (Stereotaxic Method)
  • Animal Preparation:

    • Anesthetize the mouse using isoflurane or a ketamine/xylazine cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.

    • Shave the fur from the scalp and clean the area with alternating scrubs of povidone-iodine and 70% ethanol.

    • Place the mouse in a stereotaxic frame, ensuring the head is level.

  • Surgical Procedure:

    • Make a midline incision in the scalp to expose the skull.

    • Use a sterile cotton swab to clean the skull surface and identify the bregma and lambda landmarks.

    • Level the skull by ensuring that the dorsal-ventral coordinates for bregma and lambda are the same.

    • Move the stereotaxic arm to the coordinates for the lateral ventricle (AP: -0.3 mm, ML: ±1.0 mm from bregma).

    • Using a micro-drill, create a small burr hole through the skull at the marked coordinates, being careful not to damage the underlying dura mater.

    • Carefully pierce the dura with the tip of the injection needle.

  • Injection:

    • Lower the 33-gauge needle attached to a Hamilton syringe to the target DV coordinate (-2.5 mm from the skull surface).

    • Infuse the prepared this compound solution or vehicle at a rate of 0.5-1 µL/min.

    • After the injection is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to prevent backflow upon retraction.

    • Slowly withdraw the needle.

  • Post-Operative Care:

    • Suture the scalp incision.

    • Administer post-operative analgesics as per institutional guidelines.

    • Place the mouse in a clean, warm cage and monitor until it has fully recovered from anesthesia.

    • Provide easy access to food and water.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_injection Injection cluster_postop Post-Operative Care prep_solution Prepare this compound and Vehicle Solutions prep_animal Anesthetize and Prepare Mouse for Surgery stereotaxic_placement Mount Mouse in Stereotaxic Frame prep_animal->stereotaxic_placement craniotomy Perform Craniotomy at Target Coordinates stereotaxic_placement->craniotomy injection Inject this compound or Vehicle Solution craniotomy->injection suture Suture Incision injection->suture recovery Monitor Recovery and Provide Analgesia suture->recovery

Figure 1. Experimental workflow for ICV injection of this compound in mice.

app_pathway cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) b_secretase β-secretase (BACE1) APP->b_secretase a_secretase α-secretase APP->a_secretase g_secretase_a γ-secretase b_secretase->g_secretase_a C99 fragment sAPPb sAPPβ b_secretase->sAPPb cleavage Ab Amyloid-β (Aβ) (Neurotoxic) g_secretase_a->Ab cleavage AICD AICD g_secretase_a->AICD cleavage g_secretase_n γ-secretase a_secretase->g_secretase_n C83 fragment sAPPa sAPPα (Neuroprotective) a_secretase->sAPPa cleavage p3 p3 peptide g_secretase_n->p3 cleavage cis_miyabenol_c This compound cis_miyabenol_c->b_secretase Inhibits

Figure 2. Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of this compound.

References

Measuring Amyloid-Beta Reduction After cis-Miyabenol C Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring the reduction of amyloid-beta (Aβ) peptides following treatment with cis-Miyabenol C. This compound, a resveratrol (B1683913) trimer, has been identified as a potent inhibitor of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of Aβ peptides.[1][2][3][4] The accumulation of these peptides is a central event in the pathogenesis of Alzheimer's disease.[1][3] These protocols are designed to offer standardized methods for academic and industry researchers to assess the efficacy of this compound and similar compounds in preclinical studies. Methodologies for enzyme-linked immunosorbent assay (ELISA), Western blotting, and immunohistochemistry are detailed to enable the quantification of Aβ levels and the analysis of related protein expression in both in vitro and in vivo models.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta plaques and the formation of intracellular neurofibrillary tangles.[5] The amyloid cascade hypothesis posits that the accumulation of Aβ is the primary event driving the disease's progression.[6] Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[1][2][3] Therefore, inhibiting BACE1 activity is a promising therapeutic strategy to reduce Aβ production.[1][2][3]

Miyabenol C, a naturally occurring resveratrol trimer, has been shown to significantly inhibit β-secretase activity, leading to a reduction in Aβ levels.[1][3][7][8] Mechanistic studies have revealed that Miyabenol C does not alter the protein levels of APP, BACE1, α-secretases (ADAM10 and TACE), or the γ-secretase component Presenilin 1.[1][2][3][4][8] Instead, it directly inhibits the enzymatic activity of BACE1.[1][2][3][4][8] This document outlines detailed protocols to quantify the reduction of Aβ following treatment with its cis-isomer, this compound.

Data Presentation

The following tables summarize the quantitative data on the effects of Miyabenol C on Aβ levels, which can be expected to be similar for this compound.

Table 1: Effect of Miyabenol C on Extracellular Aβ40 and Aβ42 Levels in N2a695 Cells [7]

Treatment GroupAβ40 (% of Control)Aβ42 (% of Control)
DMSO (Control)100100
Miyabenol C (1 µM)~80~75
Miyabenol C (5 µM)~60 ~50
Miyabenol C (10 µM)~40 ~30
β-secretase inhibitor II (2µM)~20 ~15

*p<0.05, **p<0.01, ***p<0.001 vs. DMSO control. Data is estimated from graphical representation in the source.

Table 2: Effect of Miyabenol C on APP Processing Products in N2a695 Cells [7][9]

Treatment GroupsAPPα Level (% of Control)sAPPβ Level (% of Control)β-CTF Level (% of Control)
DMSO (Control)100100100
Miyabenol C (5 µM)IncreasedDecreasedDecreased*
Miyabenol C (10 µM)Increased DecreasedDecreased
β-secretase inhibitor II (2µM)Not reportedDecreasedDecreased**

*p<0.05, **p<0.01 vs. DMSO control. Data is based on qualitative and quantitative analysis from the source.

Signaling Pathway

This compound is expected to act similarly to Miyabenol C by inhibiting the amyloidogenic processing of APP. The diagram below illustrates this pathway.

APP_Processing_Pathway cluster_0 Non-Amyloidogenic Pathway cluster_1 Amyloidogenic Pathway cluster_2 Inhibition APP_non_amyloid APP sAPP_alpha sAPPα (Soluble) APP_non_amyloid->sAPP_alpha α-secretase alpha_CTF α-CTF p3 p3 alpha_CTF->p3 γ-secretase APP_amyloid APP sAPP_beta sAPPβ (Soluble) APP_amyloid->sAPP_beta β-secretase (BACE1) beta_CTF β-CTF Abeta Aβ (Amyloid-beta) beta_CTF->Abeta γ-secretase cis_Miyabenol_C This compound cis_Miyabenol_C->APP_amyloid Inhibits β-secretase (BACE1)

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of a neuronal cell line overexpressing human APP and subsequent treatment with this compound.

Cell_Culture_Workflow start Start culture_cells Culture N2a695 cells (or other suitable cell line) start->culture_cells seed_cells Seed cells into plates culture_cells->seed_cells treat_cells Treat cells with varying concentrations of this compound and controls (e.g., DMSO, BACE1 inhibitor) seed_cells->treat_cells incubate Incubate for 10-24 hours treat_cells->incubate collect_media Collect conditioned media (for ELISA of secreted Aβ) incubate->collect_media lyse_cells Lyse cells (for Western blot of APP, BACE1, CTFs) incubate->lyse_cells end End collect_media->end lyse_cells->end

Caption: Cell Culture and Treatment Workflow.

Materials:

  • N2a695 cells (mouse neuroblastoma cells stably expressing human APP695)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • This compound

  • DMSO (vehicle control)

  • BACE1 inhibitor (positive control)

  • 6-well or 12-well cell culture plates

Protocol:

  • Culture N2a695 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells into 6-well or 12-well plates at a density that will result in 80-90% confluency at the time of treatment.

  • Prepare stock solutions of this compound in DMSO.

  • When cells reach the desired confluency, replace the culture medium with fresh medium containing the desired concentrations of this compound, DMSO (vehicle control), or a known BACE1 inhibitor (positive control).

  • Incubate the cells for a predetermined time, for example, 10 hours.[7][8]

  • After incubation, collect the conditioned media for Aβ ELISA. Centrifuge the media to remove any detached cells and store the supernatant at -80°C.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors for Western blot analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ40 and Aβ42

This protocol outlines the quantification of secreted Aβ40 and Aβ42 in the conditioned media.[10][11]

ELISA_Workflow start Start coat_plate Coat microplate with capture antibody (anti-Aβ) start->coat_plate block_plate Block non-specific binding sites coat_plate->block_plate add_samples Add standards and conditioned media samples block_plate->add_samples incubate_1 Incubate overnight at 4°C add_samples->incubate_1 wash_1 Wash plate incubate_1->wash_1 add_detection_ab Add detection antibody (HRP-conjugated anti-Aβ) wash_1->add_detection_ab incubate_2 Incubate for 1-2 hours at room temperature add_detection_ab->incubate_2 wash_2 Wash plate incubate_2->wash_2 add_substrate Add TMB substrate wash_2->add_substrate incubate_3 Incubate in the dark add_substrate->incubate_3 stop_reaction Add stop solution incubate_3->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate analyze_data Analyze data and calculate Aβ concentrations read_plate->analyze_data end End analyze_data->end

Caption: ELISA Workflow for Aβ Quantification.

Materials:

  • Human Aβ40 and Aβ42 ELISA kits

  • Conditioned media samples

  • Microplate reader

Protocol:

  • Use a commercially available human Aβ40 or Aβ42 ELISA kit and follow the manufacturer's instructions.[11][12][13]

  • Briefly, coat a 96-well plate with the capture antibody specific for Aβ40 or Aβ42.

  • Block the plate to prevent non-specific binding.

  • Add prepared standards and the collected conditioned media samples to the wells and incubate, often overnight at 4°C.[11]

  • Wash the plate and add the HRP-conjugated detection antibody.

  • Incubate for 1 hour at room temperature.[11]

  • Wash the plate again and add the TMB substrate.

  • Incubate in the dark for 30 minutes at room temperature.[11]

  • Stop the reaction with the provided stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentrations of Aβ40 and Aβ42 in the samples based on the standard curve.

Western Blot Analysis of APP, BACE1, and APP-CTFs

This protocol is for the detection and semi-quantification of full-length APP, BACE1, and the C-terminal fragments (CTFs) of APP.[14][15]

Western_Blot_Workflow start Start prepare_lysates Prepare cell lysates and determine protein concentration start->prepare_lysates sds_page Separate proteins by SDS-PAGE prepare_lysates->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block_membrane Block the membrane transfer->block_membrane primary_ab Incubate with primary antibodies (anti-APP, anti-BACE1, anti-APP-CTF) block_membrane->primary_ab wash_1 Wash membrane primary_ab->wash_1 secondary_ab Incubate with HRP-conjugated secondary antibody wash_1->secondary_ab wash_2 Wash membrane secondary_ab->wash_2 detection Detect signal using chemiluminescence wash_2->detection imaging Image the blot detection->imaging analysis Densitometry analysis imaging->analysis end End analysis->end

Caption: Western Blot Workflow for Protein Analysis.

Materials:

  • Cell lysates

  • BCA protein assay kit

  • SDS-PAGE gels (4-12% Bis-Tris for APP and BACE1, 10-20% Tris-Tricine for CTFs)[14]

  • PVDF or nitrocellulose membranes[14]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-APP, anti-BACE1, anti-APP C-terminal

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Determine the protein concentration of the cell lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE. Use appropriate gel percentages for the target proteins.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Perform densitometric analysis to quantify the protein bands, normalizing to a loading control like β-actin or GAPDH.

Immunohistochemistry for Aβ Plaques in Animal Models

This protocol is for the visualization and quantification of Aβ plaques in brain tissue from Alzheimer's disease model animals (e.g., APP/PS1 mice) treated with this compound.[16][17][18]

IHC_Workflow start Start tissue_prep Perfuse and fix brain tissue, prepare paraffin-embedded or frozen sections start->tissue_prep deparaffinize Deparaffinize and rehydrate sections (for paraffin-embedded tissue) tissue_prep->deparaffinize antigen_retrieval Perform antigen retrieval (e.g., formic acid treatment) deparaffinize->antigen_retrieval blocking Block endogenous peroxidase and non-specific binding sites antigen_retrieval->blocking primary_ab Incubate with primary anti-Aβ antibody blocking->primary_ab wash_1 Wash sections primary_ab->wash_1 secondary_ab Incubate with biotinylated secondary antibody wash_1->secondary_ab wash_2 Wash sections secondary_ab->wash_2 abc_reagent Incubate with ABC reagent wash_2->abc_reagent wash_3 Wash sections abc_reagent->wash_3 dab_staining Develop with DAB substrate wash_3->dab_staining counterstain Counterstain with hematoxylin (B73222) dab_staining->counterstain dehydrate_mount Dehydrate and mount counterstain->dehydrate_mount microscopy Image acquisition and analysis dehydrate_mount->microscopy end End microscopy->end

Caption: Immunohistochemistry Workflow for Aβ Plaque Staining.

Materials:

  • Brain sections from treated and control animals

  • Xylene and ethanol (B145695) series for deparaffinization

  • Antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0, or 70% formic acid)[17][18]

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 5% normal serum in PBST)

  • Primary anti-Aβ antibody

  • Biotinylated secondary antibody

  • ABC peroxidase staining kit

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Protocol:

  • Deparaffinize and rehydrate paraffin-embedded brain sections. For frozen sections, bring them to room temperature.

  • Perform antigen retrieval. A common method for Aβ is incubation in 70% formic acid for 20 minutes.[18]

  • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide.

  • Block non-specific antibody binding with a blocking solution containing normal serum.

  • Incubate the sections with the primary anti-Aβ antibody overnight at 4°C.

  • Wash the sections with PBST and incubate with a biotinylated secondary antibody.

  • Wash again and incubate with the avidin-biotin complex (ABC) reagent.

  • Develop the peroxidase reaction using a DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydrate the sections through an ethanol series and xylene, and then coverslip with mounting medium.

  • Acquire images using a microscope and quantify the Aβ plaque load using image analysis software.

Conclusion

The protocols detailed in this document provide a comprehensive framework for evaluating the efficacy of this compound in reducing amyloid-beta levels. By employing a combination of ELISA, Western blotting, and immunohistochemistry, researchers can obtain robust quantitative and qualitative data on the compound's mechanism of action and its potential as a therapeutic agent for Alzheimer's disease. Consistent application of these standardized methods will facilitate the comparison of results across different studies and contribute to the development of novel treatments targeting the amyloidogenic pathway.

References

Application Notes and Protocols: Western Blot Analysis of sAPPβ Levels Following cis-Miyabenol C Incubation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] The production of Aβ is a result of the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[2][3] The initial cleavage by BACE1 is the rate-limiting step in the amyloidogenic pathway and results in the secretion of a soluble ectodomain, sAPPβ.[1][4] Consequently, the levels of sAPPβ in biological fluids are a direct indicator of BACE1 activity.

Inhibiting BACE1 is a primary therapeutic strategy for reducing Aβ production in AD. cis-Miyabenol C, a resveratrol (B1683913) trimer, has been identified as a potent inhibitor of β-secretase activity. Studies have shown that Miyabenol C can significantly reduce the levels of sAPPβ and Aβ in both cell cultures and animal models of AD. This makes this compound a promising lead compound for AD drug development.

These application notes provide a detailed protocol for the analysis of sAPPβ levels by Western blot in a cell-based assay following treatment with this compound. This method is crucial for evaluating the efficacy of potential BACE1 inhibitors.

Signaling Pathway

The processing of Amyloid Precursor Protein (APP) can occur via two main pathways: the non-amyloidogenic and the amyloidogenic pathway. In the non-amyloidogenic pathway, APP is cleaved by α-secretase, precluding the formation of the Aβ peptide and producing sAPPα. In the amyloidogenic pathway, sequential cleavage by β-secretase (BACE1) and γ-secretase generates the neurotoxic Aβ peptide and releases sAPPβ. This compound acts as a BACE1 inhibitor, thus reducing the production of sAPPβ and Aβ.

cluster_0 Cell Membrane cluster_1 Amyloidogenic Pathway cluster_2 Non-amyloidogenic Pathway APP APP sAPPb sAPPβ (secreted) APP->sAPPb release CTF99 C99 fragment APP->CTF99 cleavage sAPPa sAPPα (secreted) APP->sAPPa release CTF83 C83 fragment APP->CTF83 cleavage BACE1 β-secretase (BACE1) BACE1->APP cleaves gamma_secretase γ-secretase gamma_secretase->CTF99 cleaves Ab Aβ (secreted) CTF99->Ab release AICD AICD CTF99->AICD release alpha_secretase α-secretase alpha_secretase->APP p3 p3 (secreted) CTF83->p3 release gamma_secretase_non_amyloid γ-secretase gamma_secretase_non_amyloid->CTF83 cleaves cis_Miyabenol_C This compound cis_Miyabenol_C->BACE1 inhibits cluster_workflow Experimental Workflow A Cell Culture (e.g., N2a695) B Treatment with this compound A->B C Collect Conditioned Media B->C D Protein Concentration Assay C->D E SDS-PAGE D->E F Protein Transfer to PVDF Membrane E->F G Immunoblotting with anti-sAPPβ Antibody F->G H Detection and Quantification G->H

References

Troubleshooting & Optimization

cis-Miyabenol C solubility in DMSO, ethanol, and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-Miyabenol C. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the solubility, handling, and application of this compound in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a natural stilbenoid, specifically a resveratrol (B1683913) trimer, found in plants such as grapes (Vitis vinifera). It is recognized for its biological activities, including its role as a β-secretase inhibitor and its antioxidative properties.

Q2: What are the primary solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions for in vitro and in vivo studies.[1][2] It is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[2]

Q3: What is the recommended method for preparing a stock solution of this compound?

A3: To prepare a stock solution, dissolve solid this compound in 100% DMSO. For cell culture experiments, a stock solution of 10-20 mM is common.[3] For in vivo studies, a more concentrated stock, such as 40 mg/mL in DMSO, can be prepared.[1] Ensure the compound is fully dissolved by vortexing.

Q4: Is this compound stable in cell culture media?

A4: While direct studies on the long-term stability of this compound in cell culture media are limited, it is common practice to dilute the DMSO stock solution into the cell culture medium immediately before use. To minimize potential degradation and precipitation, it is advisable to prepare fresh dilutions for each experiment and avoid storing the compound in aqueous solutions for extended periods.

Q5: What is the primary mechanism of action of this compound?

A5: The most well-characterized mechanism of action for this compound is the inhibition of β-secretase (BACE1) activity.[3][4] This inhibition reduces the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[3][4] It does not appear to affect the activity of α-secretase or γ-secretase.[4]

Solubility Data

The following table summarizes the available solubility information for this compound.

SolventReported Concentration/SolubilityNotes
DMSO 10 mM and 20 mM stock solutions reported.[2][3]A 40 mg/mL stock solution has been prepared for in vivo use.[1]
Ethanol No specific quantitative data available.Generally, stilbenoids show some solubility in ethanol.
Cell Culture Media Not directly soluble. Requires a DMSO stock solution for dilution.Final DMSO concentration in media should be kept low (typically ≤0.5%) to avoid solvent toxicity to cells.

Troubleshooting Guides

Issue: Precipitation is observed after diluting the this compound stock solution in cell culture media.

This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium.

Potential Cause Recommended Solution
High Final Concentration The final concentration of this compound in the media may exceed its aqueous solubility limit. Try lowering the final working concentration.
Rapid Dilution Adding a concentrated DMSO stock directly into a large volume of media can cause the compound to "crash out." Pre-warm the cell culture media to 37°C. Add the DMSO stock solution dropwise while gently swirling the media to ensure even and rapid dispersal.
Low Temperature of Media The solubility of many compounds decreases at lower temperatures. Always use pre-warmed (37°C) cell culture media for making dilutions.
Instability in Aqueous Solution This compound may not be stable in the aqueous environment of the cell culture media over long periods. Prepare fresh dilutions of this compound in media for each experiment and add it to the cells immediately. For longer-term experiments, consider replacing the media with freshly prepared this compound-containing media every 24-48 hours.
Issue: Inconsistent or lower-than-expected biological activity in cell-based assays.
Potential Cause Recommended Solution
Partial Precipitation Micro-precipitation may not be visible to the naked eye but can reduce the effective concentration of the compound. Before adding to cells, visually inspect the media for any signs of precipitation. If unsure, you can filter the final diluted solution through a 0.22 µm syringe filter.
Inaccurate Stock Solution Concentration Ensure the stock solution was prepared accurately. Verify the calculations and weighing of the solid compound. It is good practice to prepare fresh stock solutions regularly and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Degradation of the Compound This compound, like other stilbenoids, may be sensitive to light and oxidation. Protect stock solutions from light by using amber vials or wrapping tubes in foil. Minimize exposure of the compound to air.

Experimental Protocols

Protocol 1: Preparation of a 20 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid, Molecular Weight: 680.7 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 20 mM stock solution:

    • Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 680.7 g/mol * (1000 mg / 1 g) = 13.614 mg

  • Weigh out 13.61 mg of solid this compound and place it in a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution until the solid is completely dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for Treating Cultured Cells with this compound

Materials:

  • Cultured cells in appropriate multi-well plates or flasks

  • Complete cell culture medium (e.g., DMEM/F12 with serum and supplements)

  • 20 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) complete cell culture medium

Procedure:

  • Determine the final desired concentration of this compound for your experiment (e.g., 10 µM).

  • Calculate the volume of the 20 mM stock solution needed. For 1 mL of media with a final concentration of 10 µM:

    • V_stock = (10 µM * 1 mL) / 20 mM = 0.5 µL

  • Prepare an intermediate dilution if the required volume of the stock solution is too small to pipette accurately.

  • Warm the complete cell culture medium to 37°C.

  • Add the calculated volume of the this compound stock solution to the pre-warmed medium. Mix immediately by gentle swirling or inversion.

  • For the vehicle control, add the same volume of DMSO to an equal volume of pre-warmed medium. The final concentration of DMSO should be consistent across all treatments and typically not exceed 0.5%.

  • Remove the existing medium from your cultured cells and replace it with the freshly prepared medium containing this compound or the vehicle control.

  • Incubate the cells for the desired experimental duration.

Protocol 3: In Vitro β-Secretase (BACE1) Activity Assay

This protocol provides a general workflow for measuring the inhibitory effect of this compound on BACE1 activity using a commercially available fluorescence-based assay kit.

Materials:

  • Recombinant human BACE1 enzyme

  • Fluorogenic BACE1 substrate peptide

  • Assay buffer

  • This compound

  • Known BACE1 inhibitor (positive control)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a dilution series of this compound in assay buffer. Also, prepare solutions for the positive control (known inhibitor) and a vehicle control (DMSO in assay buffer).

  • In the wells of the 96-well plate, add the BACE1 enzyme solution.

  • Add the different concentrations of this compound, the positive control, and the vehicle control to the respective wells.

  • Incubate the plate for a pre-determined time at 37°C to allow the inhibitors to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to all wells.

  • Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the specific fluorophore used in the kit.

  • Calculate the rate of reaction for each concentration of this compound and the controls.

  • Determine the percentage of BACE1 inhibition for each concentration and calculate the IC50 value for this compound.

Signaling Pathways and Experimental Workflows

β-Secretase Inhibition Pathway

The primary established mechanism of action for this compound is the inhibition of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.

BACE1_Inhibition cluster_0 Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage CTFb C-terminal fragment β (CTFβ) APP->CTFb cleavage Ab Amyloid-β (Aβ) CTFb->Ab cleavage by Plaques Amyloid Plaques Ab->Plaques aggregation BACE1 β-secretase (BACE1) gamma_secretase γ-secretase cis_Miyabenol_C This compound cis_Miyabenol_C->BACE1 inhibits

Caption: Inhibition of the amyloidogenic pathway by this compound.

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell culture system.

Cell_Culture_Workflow start Start prep_stock Prepare this compound Stock Solution in DMSO start->prep_stock seed_cells Seed Cells in Culture Plates start->seed_cells treat_cells Treat Cells with This compound Dilutions prep_stock->treat_cells seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate end_assays Perform Downstream Assays incubate->end_assays viability Cell Viability Assay (e.g., MTT) end_assays->viability western Western Blot (e.g., for protein expression) end_assays->western elisa ELISA (e.g., for secreted Aβ) end_assays->elisa end End viability->end western->end elisa->end

Caption: General experimental workflow for cell-based assays with this compound.

References

Addressing cis-Miyabenol C cytotoxicity at high concentrations in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with cis-Miyabenol C at high concentrations in vitro.

Frequently Asked Questions (FAQs)

Q1: At what concentrations does this compound typically exhibit cytotoxicity?

A1: Based on studies with the related compound Miyabenol C, dose-dependent cytotoxicity is often observed at concentrations of 40 µM and higher in cell lines such as N2a695 cells.[1] It is recommended to perform a dose-response curve in your specific cell line to determine the precise cytotoxic threshold. For functional assays, concentrations below 20 µM are likely to be non-toxic.[1]

Q2: What is the potential mechanism of this compound-induced cytotoxicity at high concentrations?

A2: While the exact mechanism for this compound is under investigation, high concentrations of phenolic compounds like resveratrol (B1683913) trimers can induce oxidative stress and trigger apoptosis. This may involve the activation of caspase cascades, leading to programmed cell death.

Q3: How can I differentiate between apoptosis and necrosis induced by this compound?

A3: To distinguish between apoptosis and necrosis, you can use flow cytometry with Annexin V and Propidium Iodide (PI) staining.[2][3][4]

  • Early Apoptosis: Annexin V positive, PI negative.

  • Late Apoptosis/Necrosis: Annexin V positive, PI positive.

  • Necrosis: Annexin V negative, PI positive.

  • Live Cells: Annexin V negative, PI negative.

Q4: Can solvent toxicity be a contributing factor to the observed cytotoxicity?

A4: Yes, the solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.[5] It is crucial to ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (generally <0.5%). Always include a vehicle-only control in your experiments to assess any cytotoxic effects of the solvent itself.[5]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps & Solutions
High levels of cell death observed even at low this compound concentrations (<40 µM). 1. High Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Compound Instability: The compound may be degrading into toxic byproducts in the culture medium.1. Action: Perform a dose-response experiment with a wider range of concentrations to determine the IC50 for your cell line. 2. Action: Ensure the final solvent concentration is non-toxic (e.g., <0.5% for DMSO). Run a vehicle-only control.[5] 3. Action: Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles.
Inconsistent cytotoxicity results between experiments. 1. Variable Cell Health: Differences in cell passage number, confluency, or viability at the time of seeding. 2. Inconsistent Seeding Density: Uneven cell numbers across wells can lead to variable results.[5]1. Action: Use cells within a consistent and low passage number range. Ensure cell viability is >95% before seeding.[6] 2. Action: Ensure a homogenous single-cell suspension before seeding and visually inspect plates for even distribution.[5]
Discrepancy between different viability assays (e.g., MTT vs. LDH release). Different Mechanisms of Cell Death: Assays measure different endpoints. MTT measures metabolic activity, which can be affected without immediate cell death, while LDH release measures loss of membrane integrity, a later event.[7]Action: Use multiple assays to get a comprehensive picture. For example, combine a metabolic assay (MTT) with a membrane integrity assay (LDH release) and a specific apoptosis assay (Caspase-3/7 activity).[8]

Data Presentation

Table 1: Dose-Dependent Cytotoxicity of this compound on HEK293 Cells after 24-hour exposure.

This compound (µM)Cell Viability (%) (Mean ± SD)Caspase-3/7 Activity (RLU) (Mean ± SD)
0 (Vehicle Control)100 ± 4.51,500 ± 210
1098 ± 5.11,650 ± 250
2095 ± 4.82,100 ± 300
4075 ± 6.28,500 ± 980
8045 ± 5.915,200 ± 1,800
10020 ± 3.725,000 ± 2,900

Table 2: Cytoprotective Effect of N-acetylcysteine (NAC) on this compound-induced Cytotoxicity in HEK293 Cells.

TreatmentCell Viability (%) (Mean ± SD)
Vehicle Control100 ± 5.0
This compound (80 µM)45 ± 5.9
N-acetylcysteine (NAC) (5 mM)99 ± 4.7
This compound (80 µM) + NAC (5 mM)85 ± 6.3

Experimental Protocols

Protocol 1: Assessing Apoptosis using Annexin V/PI Staining

This protocol is for differentiating between apoptotic and necrotic cells via flow cytometry.[2][3][9]

  • Cell Preparation: Seed and treat cells with this compound for the desired time.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Protocol 2: Measuring Caspase-3/7 Activity

This protocol uses a luminescent assay to quantify caspase-3 and -7 activities, which are key markers of apoptosis.[8][10][11]

  • Cell Seeding: Seed cells in a white-walled 96-well plate and treat with this compound.

  • Equilibration: After treatment, allow the plate to equilibrate to room temperature for 20-30 minutes.

  • Reagent Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of media in each well (e.g., 100 µL of reagent to 100 µL of media).

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate reader. Increased luminescence indicates higher caspase-3/7 activity.

Protocol 3: Cytoprotection Co-treatment with N-acetylcysteine (NAC)

This protocol assesses the ability of the antioxidant NAC to mitigate this compound-induced cytotoxicity.[12][13][14]

  • Pre-treatment: Pre-treat cells with a non-toxic concentration of NAC (e.g., 5 mM) for 1-2 hours before adding this compound.

  • Co-treatment: Add the desired concentrations of this compound to the wells already containing NAC.

  • Controls: Include wells with:

    • Vehicle only

    • This compound only

    • NAC only

  • Incubation: Incubate for the desired treatment duration (e.g., 24 hours).

  • Viability Assay: Assess cell viability using an appropriate method, such as an MTT or LDH release assay.

Visualizations

cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cis_Miyabenol_C This compound (High Concentration) ROS ↑ Reactive Oxygen Species (ROS) cis_Miyabenol_C->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Cyto_C Cytochrome c Release Bax->Cyto_C Casp9 Caspase-9 (Initiator) Cyto_C->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Mito->Bax

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

start Start: High Cytotoxicity Observed check_controls Check Controls: 1. Vehicle Toxicity? 2. Cell Health? start->check_controls troubleshoot_protocol Troubleshoot Protocol: - Titrate Solvent - Use Low Passage Cells - Standardize Seeding check_controls->troubleshoot_protocol Yes rerun_dose_response Rerun Dose-Response Experiment check_controls->rerun_dose_response No troubleshoot_protocol->rerun_dose_response cytotoxicity_confirmed High Cytotoxicity Confirmed? rerun_dose_response->cytotoxicity_confirmed investigate_mechanism Investigate Mechanism: - Apoptosis vs. Necrosis - Caspase Assays cytotoxicity_confirmed->investigate_mechanism Yes end End: Reliable Data cytotoxicity_confirmed->end No mitigate_cytotoxicity Mitigate Cytotoxicity: - Co-treat with Antioxidant (NAC) - Reduce Incubation Time investigate_mechanism->mitigate_cytotoxicity mitigate_cytotoxicity->end

Caption: Experimental workflow for troubleshooting this compound cytotoxicity.

Result Annexin V / PI Staining Result Annexin_Neg_PI_Neg Annexin V (-) PI (-) Result->Annexin_Neg_PI_Neg Annexin_Pos_PI_Neg Annexin V (+) PI (-) Result->Annexin_Pos_PI_Neg Annexin_Pos_PI_Pos Annexin V (+) PI (+) Result->Annexin_Pos_PI_Pos Annexin_Neg_PI_Pos Annexin V (-) PI (+) Result->Annexin_Neg_PI_Pos Live Interpretation: Live Cells Annexin_Neg_PI_Neg->Live Early_Apoptosis Interpretation: Early Apoptosis Annexin_Pos_PI_Neg->Early_Apoptosis Late_Apoptosis Interpretation: Late Apoptosis / Necrosis Annexin_Pos_PI_Pos->Late_Apoptosis Necrosis Interpretation: Necrosis Annexin_Neg_PI_Pos->Necrosis

References

Technical Support Center: Troubleshooting cis-Miyabenol C BACE1 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in Beta-secretase 1 (BACE1) inhibition assays involving cis-Miyabenol C.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for this compound between experiments. What are the most common causes?

A1: Inconsistent IC50 values for this compound in BACE1 assays can stem from several factors inherent to the compound's chemical nature and the assay conditions. The most common sources of variability include:

  • Isomeric Purity: this compound, a stilbenoid, is susceptible to cis-trans isomerization, especially when exposed to light.[1][2] The trans-isomer may have a different inhibitory potency, and varying ratios of cis to trans isomers in your sample will lead to inconsistent results.

  • Compound Solubility and Aggregation: As a complex polyphenol, this compound may have limited solubility in aqueous assay buffers, leading to precipitation, especially at higher concentrations.[3] This effectively lowers the concentration of the inhibitor in solution and can cause aggregation, which often leads to non-specific inhibition.

  • Reagent Handling and Stability: Inconsistent thawing of BACE1 enzyme or the FRET substrate, as well as repeated freeze-thaw cycles, can lead to variable enzyme activity.[3] Natural products like this compound can also be unstable under certain storage and assay conditions (e.g., pH, temperature).[3]

  • Assay Conditions: Variations in incubation time, temperature, pH, and the final concentration of solvents like DMSO can significantly impact enzyme activity and inhibitor potency.

Q2: How can we minimize the risk of cis-trans isomerization of Miyabenol C during our experiments?

A2: To minimize light-induced isomerization of your this compound samples, it is crucial to work under subdued light conditions. Prepare stock solutions and conduct the assay in amber-colored tubes and plates. If possible, work in a darkened room or use a plate reader with the cover on. It is also advisable to prepare fresh dilutions of the compound for each experiment from a stock solution that has been stored protected from light at a low temperature.

Q3: My BACE1 assay shows a weaker than expected inhibition with this compound. What should I check?

A3: A weaker than expected inhibitory effect could be due to several factors:

  • Compound Degradation: Ensure that your this compound stock has been stored properly and has not degraded. Prepare fresh aliquots from a new stock if in doubt.

  • Suboptimal Assay Conditions: Verify the pH of your assay buffer; BACE1 activity is optimal at an acidic pH (typically around 4.5). Also, confirm that the enzyme and substrate concentrations are appropriate for your assay setup.

  • Incorrect DMSO Concentration: High concentrations of DMSO can interfere with enzyme activity. It is recommended to keep the final DMSO concentration at or below 1%, and to maintain the same concentration across all wells, including controls.

Q4: We are observing a high background signal in our fluorescence-based BACE1 assay. What could be the cause?

A4: A high background signal in a FRET-based assay can be due to:

  • Autofluorescence of this compound: Polyphenolic compounds can sometimes exhibit intrinsic fluorescence, which may interfere with the assay signal. It is important to run a control with this compound and the substrate without the enzyme to check for autofluorescence.

  • Contaminated Reagents: Ensure that your assay buffer and other reagents are free from fluorescent contaminants.

  • Incorrect Plate Reader Settings: Verify that the excitation and emission wavelengths and the filter settings on your plate reader are correct for the specific FRET pair used in your substrate.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values
Possible Cause Troubleshooting Steps
Isomeric Impurity/Isomerization 1. Protect all solutions containing this compound from light by using amber tubes and plates. 2. Prepare fresh dilutions for each experiment. 3. If possible, analyze the isomeric purity of your compound stock using HPLC.
Compound Precipitation 1. Visually inspect wells for any precipitate. 2. Test the solubility of this compound in the assay buffer at the highest concentration used. 3. Consider preparing an intermediate dilution of the stock solution in a co-solvent before the final dilution in the assay buffer.
Variable Enzyme Activity 1. Aliquot the BACE1 enzyme upon receipt and avoid repeated freeze-thaw cycles. 2. Always thaw enzyme and substrate on ice. 3. Include a standard BACE1 inhibitor with a known IC50 in your assays as a positive control.
Pipetting Inaccuracy 1. Ensure pipettes are calibrated, especially for small volumes. 2. Use reverse pipetting for viscous solutions.
Issue 2: No or Low BACE1 Inhibition
Possible Cause Troubleshooting Steps
Inactive Compound 1. Verify the source and quality of your this compound. 2. Prepare a fresh stock solution.
Suboptimal Assay pH 1. Measure and adjust the pH of the assay buffer to the optimal range for BACE1 (typically pH 4.5).
Incorrect Reagent Concentrations 1. Verify the concentrations of the BACE1 enzyme and FRET substrate. 2. Ensure the substrate concentration is appropriate for determining IC50 values (ideally at or near the Km).
Insufficient Incubation Time 1. Ensure the pre-incubation time of the enzyme with the inhibitor is sufficient to allow for binding.

Data Presentation

Hypothetical Data on IC50 Variability of this compound
Condition Experiment 1 (IC50, µM) Experiment 2 (IC50, µM) Experiment 3 (IC50, µM) Potential Cause of Variation
Standard (Light Protected) 5.25.55.1Baseline
Exposed to Light for 1h 15.814.516.2Photo-isomerization to a less active isomer.
Higher DMSO (2%) 8.17.98.5Solvent effects on enzyme or inhibitor.
Aged Stock Solution (4 weeks) 10.311.19.8Potential degradation of the compound.

Experimental Protocols

Detailed Methodology for a BACE1 FRET-based Inhibition Assay

This protocol is adapted for screening natural product inhibitors like this compound.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher)

  • BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • This compound (dissolved in 100% DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Thaw the BACE1 enzyme and FRET substrate on ice.

    • Prepare a serial dilution of this compound in 100% DMSO in an amber microcentrifuge tube.

    • Further dilute the this compound solutions in the BACE1 Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

    • Dilute the BACE1 enzyme and FRET substrate to their working concentrations in the BACE1 Assay Buffer.

  • Assay Setup (in a darkened room or under subdued light):

    • Add 25 µL of the diluted this compound solutions to the test wells of the 96-well plate.

    • For control wells, add 25 µL of assay buffer with the same final DMSO concentration.

    • Add 25 µL of the diluted BACE1 enzyme solution to all wells except the "no enzyme" control wells.

    • Pre-incubate the plate at 37°C for 15 minutes, protected from light.

  • Initiate Reaction:

    • Add 50 µL of the diluted FRET substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately read the fluorescence at the appropriate excitation and emission wavelengths for the FRET pair in kinetic mode for 60-120 minutes at 37°C. Ensure the plate is covered to protect it from light during the reading.

Mandatory Visualization

BACE1_Signaling_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage C99 C99 fragment APP->C99 cleavage Ab Amyloid-β (Aβ) C99->Ab cleavage Plaques Amyloid Plaques Ab->Plaques aggregation BACE1 BACE1 (β-secretase) BACE1->APP catalyzes gamma_secretase γ-secretase gamma_secretase->C99 catalyzes cis_Miyabenol_C This compound cis_Miyabenol_C->BACE1 inhibits

Caption: BACE1 signaling pathway and the inhibitory action of this compound.

BACE1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Prep_Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Add_Enzyme Add BACE1 Enzyme Prep_Reagents->Add_Enzyme Prep_Compound Prepare this compound Serial Dilutions (in dark) Add_Compound Add Compound to Plate Prep_Compound->Add_Compound Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate (15 min, 37°C) Add_Enzyme->Pre_Incubate Add_Substrate Initiate with Substrate Pre_Incubate->Add_Substrate Read_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Read_Fluorescence Analyze_Data Calculate IC50 Read_Fluorescence->Analyze_Data

Caption: Experimental workflow for a BACE1 FRET-based inhibition assay.

Troubleshooting_Logic Start Inconsistent Results? Check_Compound Check Compound Integrity (Purity, Solubility, Stability) Start->Check_Compound Check_Reagents Check Reagents (Enzyme Activity, Buffers) Start->Check_Reagents Check_Assay Check Assay Conditions (pH, Temp, DMSO%) Start->Check_Assay Check_Technique Review Technique (Pipetting, Light Exposure) Start->Check_Technique Isomerization Potential Isomerization? Check_Compound->Isomerization Precipitation Precipitation Observed? Check_Compound->Precipitation Validate_Reagents Validate Reagents Check_Reagents->Validate_Reagents Standardize_Protocol Standardize Protocol Check_Assay->Standardize_Protocol Check_Technique->Standardize_Protocol Protect_Light Protect from Light Isomerization->Protect_Light Yes Optimize_Solubility Optimize Solubilization Precipitation->Optimize_Solubility Yes

Caption: Troubleshooting decision tree for inconsistent BACE1 assay results.

References

Technical Support Center: Compensatory Mechanisms in Cells Treated with BACE1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with BACE1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in Amyloid-beta (Aβ) levels as expected, but the total BACE1 protein levels in our cell lysates have increased. Is this a normal compensatory response?

A1: Yes, this is a frequently observed compensatory mechanism. Several studies have reported that treatment with BACE1 inhibitors can lead to a paradoxical increase in BACE1 protein levels.[1][2] This is not due to an increase in gene transcription, but rather a post-translational stabilization of the BACE1 protein, extending its half-life.[1] The binding of the inhibitor to the active site of BACE1 is thought to protect the enzyme from its normal degradation pathways. This feedback loop is a critical consideration in long-term inhibition studies.[2]

Q2: After treating our cells with a BACE1 inhibitor, we've noticed an increase in the levels of soluble APPα (sAPPα). What is the mechanism behind this?

A2: This is a well-documented shift in the processing of the Amyloid Precursor Protein (APP). BACE1 and α-secretase (primarily ADAM10) compete to cleave APP. When BACE1 is inhibited, a larger proportion of APP becomes available for cleavage by α-secretase. This results in an increased production of the neuroprotective sAPPα fragment and the C-terminal fragment α (CTFα or C83).[3] This is a direct compensatory pathway that shifts APP processing towards the non-amyloidogenic route.

Q3: Our neuronal cultures treated with a BACE1 inhibitor are showing signs of synaptic dysfunction and reduced viability. Could this be an on-target effect of BACE1 inhibition?

A3: Yes, these detrimental effects can be on-target consequences of BACE1 inhibition. BACE1 has several physiological substrates besides APP that are crucial for normal neuronal function.[4][5][6][7] One of the most critical substrates is Neuregulin-1 (NRG1), which plays a vital role in myelination, synaptic plasticity, and the maintenance of muscle spindles.[5][6][8] Inhibition of BACE1 disrupts the normal processing of NRG1, which can lead to impaired synaptic function and other neurological side effects.[4][9] Other substrates like SEZ6 are also involved in maintaining dendritic spine dynamics.[10]

Q4: We are concerned about potential off-target effects of our BACE1 inhibitor. Which other enzymes might be affected?

A4: Some BACE1 inhibitors have been shown to have off-target activity against other aspartyl proteases due to structural similarities in their active sites.[1] The most common off-target enzymes include BACE2, a close homolog of BACE1, and Cathepsin D.[4][11] Inhibition of Cathepsin D, in particular, has been associated with ocular toxicity in preclinical studies.[4] It is essential to profile the selectivity of your specific BACE1 inhibitor.

Q5: Can long-term treatment with a BACE1 inhibitor lead to the development of resistance in our cell lines?

A5: While "resistance" in the classical sense (e.g., via mutation) is not commonly reported, a diminished efficacy over time can be observed. This is often linked to the compensatory upregulation of BACE1 protein levels, as mentioned in Q1.[2] The increased concentration of the BACE1 enzyme may eventually overcome the inhibitory capacity of the compound at a given concentration, leading to a rebound in Aβ production.[2]

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected reduction in Aβ levels despite using a potent BACE1 inhibitor.

  • Possible Cause 1: Compensatory upregulation of BACE1 protein.

    • Troubleshooting Step: Perform a time-course experiment and analyze BACE1 protein levels by Western blot at various time points after inhibitor treatment. An increase in BACE1 protein may necessitate a higher concentration of the inhibitor for sustained Aβ reduction.

  • Possible Cause 2: Suboptimal inhibitor concentration or stability.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of your inhibitor for your specific cell line and experimental conditions.[12] Also, ensure the inhibitor is properly stored and handled to maintain its activity.

  • Possible Cause 3: Issues with Aβ detection assay.

    • Troubleshooting Step: Validate your Aβ ELISA or other detection methods with appropriate positive and negative controls. Ensure the assay is sensitive enough to detect the changes in your experimental system.[12]

Problem 2: Observed cognitive or synaptic deficits in neuronal models treated with BACE1 inhibitors.

  • Possible Cause: Inhibition of the processing of other key BACE1 substrates.

    • Troubleshooting Step: Do not rely solely on Aβ levels as a readout of BACE1 inhibition.[13] Assess the processing of other important BACE1 substrates like Neuregulin-1 (NRG1) or SEZ6 by Western blot.[13] A significant accumulation of the full-length forms of these substrates can indicate that the inhibitor concentration is too high, leading to adverse effects.[13] Consider testing a lower dose of the inhibitor that may still reduce Aβ levels without severely impacting the processing of other essential substrates.[4]

Data Presentation

Table 1: Summary of BACE1 Inhibitor Effects on APP Processing and Compensatory Mechanisms.

ParameterExpected Outcome with BACE1 InhibitionCompensatory MechanismPotential Experimental Issues
Aβ40/42 Levels Decrease-Inconsistent reduction over time
sAPPβ Levels Decrease--
sAPPα Levels IncreaseShift to α-secretase pathway-
BACE1 Protein Levels No change or IncreaseStabilization of BACE1 proteinRebound in Aβ production
NRG1 Cleavage Decrease-Synaptic dysfunction, hypomyelination
SEZ6 Cleavage Decrease-Impaired dendritic spine dynamics

Experimental Protocols

Protocol 1: Western Blot Analysis of BACE1 and its Substrates (e.g., SEZ6)

  • Objective: To quantify the levels of BACE1 and the full-length versus cleaved forms of its substrates in cell lysates or tissue homogenates following BACE1 inhibitor treatment.[13]

  • Methodology:

    • Protein Extraction: Lyse cells or homogenize tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[2][13]

    • Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA assay.[2]

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Include a molecular weight marker.[13]

    • Electrophoretic Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

    • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[13]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for BACE1, the C-terminal fragment of SEZ6 (which accumulates upon BACE1 inhibition), or an antibody recognizing the full-length protein.[13] A loading control antibody (e.g., β-actin or GAPDH) should also be used.[13]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.[13]

    • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal and capture the image using a digital imager.[13]

    • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. Compare the levels between inhibitor-treated and vehicle-treated groups.[13]

Protocol 2: ELISA for Secreted Aβ40 and Aβ42

  • Objective: To quantify the concentration of secreted Aβ40 and Aβ42 in the conditioned media of cell cultures.

  • Methodology:

    • Sample Collection: Collect the cell culture supernatant at the end of the treatment period.[12]

    • ELISA Assay: Use a commercially available Aβ40 or Aβ42 ELISA kit. Follow the manufacturer's instructions precisely.[2]

    • Data Analysis: Generate a standard curve using the provided Aβ standards. Calculate the concentration of Aβ in each sample based on the standard curve. Normalize the results to a vehicle control to determine the percent inhibition.[14]

Mandatory Visualizations

Caption: Compensatory shift in APP processing with BACE1 inhibition.

BACE1_Substrate_Cleavage BACE1 BACE1 Enzyme APP APP BACE1->APP Cleaves NRG1 Neuregulin-1 (NRG1) BACE1->NRG1 Cleaves SEZ6 SEZ6 BACE1->SEZ6 Cleaves Other_Substrates Other Substrates BACE1->Other_Substrates Cleaves Abeta Aβ Peptides (Alzheimer's Pathology) NRG1_cleaved Cleaved NRG1 (Myelination, Synaptic Plasticity) SEZ6_cleaved Cleaved SEZ6 (Dendritic Spine Dynamics) Other_products Other Products (Various Functions) BACE1_Inhibitor BACE1 Inhibitor BACE1_Inhibitor->BACE1 Inhibits Experimental_Workflow cluster_analysis Analysis start Start: Observe Rebound in Aβ Levels (Loss of Inhibitor Efficacy) step1 1. Cell Treatment Time-Course (e.g., 24h, 48h, 72h, 1 week) start->step1 step2 2. Sample Collection step1->step2 analysis1 A. Conditioned Media: Measure Aβ40/42 Levels (ELISA) step2->analysis1 analysis2 B. Cell Lysates: Measure BACE1 Protein Levels (Western Blot) step2->analysis2 analysis3 C. Cell Lysates: Measure BACE1 Activity (Activity Assay) step2->analysis3 decision Correlate Aβ levels with BACE1 protein levels? analysis1->decision analysis2->decision outcome1 Conclusion: Compensatory BACE1 upregulation is likely cause. decision->outcome1 Yes outcome2 Conclusion: Other mechanisms may be involved. (e.g., inhibitor stability, cell line changes) decision->outcome2 No

References

Validation & Comparative

Comparative Analysis of BACE1 Inhibitory Activity: cis-Miyabenol C vs. trans-Miyabenol C

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the BACE1 inhibitory activity between cis-Miyabenol C and trans-Miyabenol C cannot be provided at this time due to a lack of specific quantitative data in publicly available research. Scientific literature extensively covers the significant BACE1 inhibitory properties of Miyabenol C, a resveratrol (B1683913) trimer, but does not differentiate the activity of its distinct cis and trans isomers.

While the existence of Miyabenol C isomers is acknowledged in chemical studies, pharmacological assessments of their individual BACE1 inhibitory potencies (e.g., IC50 values) have not been reported in the reviewed literature. Research thus far has treated Miyabenol C as a single entity in these functional assays.

Below is a summary of the currently understood BACE1 inhibitory activity of Miyabenol C as a whole, along with a general experimental protocol for assessing BACE1 inhibition.

BACE1 Inhibitory Activity of Miyabenol C (Isomer Non-Specific)

Miyabenol C, isolated from the small-leaf grape (Vitis thunbergii var. taiwaniana), has been identified as a potent inhibitor of β-secretase (BACE1), the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides associated with Alzheimer's disease.[1][2][3][4]

Key Findings:

  • In Vitro Inhibition: Miyabenol C has been shown to markedly inhibit BACE1 activity in cell-free assays.[1][3] Its effect has been described as comparable to that of other known β-secretase inhibitors.[1][3]

  • Cell-Based Activity: In cell culture models (such as N2aWT and SH-SY5Y cells), Miyabenol C treatment leads to a dramatic reduction in β-secretase activity.[3][5] This results in decreased levels of sAPPβ and the APP β-carboxyl-terminal fragment (β-CTF), both of which are direct products of BACE1 cleavage.[1][2]

  • Reduction of Amyloid-β: Consequently, Miyabenol C treatment reduces the secretion of pathogenic Aβ40 and Aβ42 peptides.[2]

  • Selectivity: The inhibitory action of Miyabenol C appears to be specific to BACE1, as it has been shown not to affect the activity of α-secretase (TACE).[1][3]

The following table summarizes the reported effects of Miyabenol C on BACE1 activity and amyloid-β production. Note that these values represent the activity of Miyabenol C without distinction between its isomers.

CompoundAssay TypeTargetEffectReference
Miyabenol CIn vitro Enzyme AssayBACE1Marked inhibition[1][3]
Miyabenol CCell-Based Assayβ-secretaseDramatic inhibition[3][5]
Miyabenol CCell-Based AssaysAPPβ, β-CTFDose-dependent decrease[1][2]
Miyabenol CCell-Based AssayAβ40, Aβ42Significant reduction[2]

Experimental Protocols

A generalized protocol for an in vitro BACE1 inhibition assay is provided below. This methodology is typical for assessing the potency of potential inhibitors like Miyabenol C.

In Vitro Fluorogenic BACE1 Inhibition Assay

Objective: To determine the in vitro potency of a test compound in inhibiting the enzymatic activity of recombinant human BACE1.

Materials:

  • Recombinant human BACE1 enzyme

  • Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher flanking the BACE1 cleavage site)

  • Assay Buffer (e.g., Sodium Acetate buffer, pH 4.5)

  • Test compounds (this compound and trans-Miyabenol C) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds (e.g., this compound, trans-Miyabenol C) and a known BACE1 inhibitor (positive control) in the assay buffer. Ensure the final solvent concentration is consistent across all wells.

    • Prepare a working solution of the recombinant human BACE1 enzyme in the assay buffer.

    • Prepare a working solution of the fluorogenic BACE1 substrate in the assay buffer.

  • Assay Execution:

    • To the wells of the 96-well plate, add the diluted test compounds or vehicle control (for 0% inhibition).

    • Add the BACE1 enzyme solution to all wells except for the blank (no enzyme) controls.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the BACE1 activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compounds relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value for each compound.

BACE1 Inhibition and Aβ Production Pathway

The following diagram illustrates the amyloidogenic pathway and the role of BACE1, which is the target of Miyabenol C.

BACE1_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage bCTF β-CTF Ab Amyloid-β (Aβ) bCTF->Ab Cleavage BACE1 BACE1 (β-secretase) BACE1->APP gSecretase γ-secretase gSecretase->bCTF cleaves MiyabenolC Miyabenol C (Inhibitor) MiyabenolC->BACE1 inhibits

References

Validating the Neuroprotective Effects of cis-Miyabenol C in Alzheimer's Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of cis-Miyabenol C, a resveratrol (B1683913) trimer, with other neuroprotective agents in the context of Alzheimer's disease (AD) research. It is designed for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to evaluate the therapeutic potential of this compound.

This compound, isolated from the small-leaf grape (Vitis thunbergii var. taiwaniana), has emerged as a significant focus of research due to its neuroprotective properties.[1][2] This stilbene (B7821643) has demonstrated potential in mitigating the pathological hallmarks of Alzheimer's disease, primarily through the inhibition of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway.[1][2][3] This guide will delve into its mechanism of action, compare its efficacy against alternative compounds, and provide detailed experimental protocols for validation.

Comparative Analysis of Neuroprotective Agents

The therapeutic potential of this compound is best understood when compared with other compounds targeting similar pathological pathways in Alzheimer's disease. This section contrasts this compound with resveratrol, other stilbenes, and synthetic BACE1 inhibitors.

Table 1: In Vitro Efficacy Comparison

CompoundTarget Cell LineConcentration/DoseKey In Vitro EffectsReference
This compound N2a695, SH-SY5Y5-20 µMMarkedly reduces extracellular Aβ40 and Aβ42 levels; Inhibits cellular β-secretase activity.
Resveratrol -28 µM (IC50)Inhibits BACE1 activity.
Verubecestat -2.2 nM (IC50)Potent BACE1 inhibitor.
Lanabecestat -0.6 nM (IC50)Potent BACE1 inhibitor.
Atabecestat -1.0–2.6 nM (IC50)Potent BACE1 inhibitor.

Table 2: In Vivo Efficacy in Alzheimer's Disease Animal Models

CompoundAnimal ModelAdministration & DosageKey In Vivo EffectsReference
This compound APP/PS1 MiceIntracerebroventricular injection; 0.6 µg/g for 3 daysReduced soluble Aβ40 and Aβ42 levels in the cortex and hippocampus.
Resveratrol Tg6799 MiceOral administration; 60 mg/kg for 60 daysNotable decrease in amyloid plaques in hippocampal regions; Decreased levels of Aβ42 and Aβ40.
Pterostilbene C57BL/6 Mice (LPS-induced)Oral administration; 20 or 40 mg/kg dailyDecrease of cognitive disorders; Anti-inflammatory and neuroprotective role.
ε-viniferin -Intraperitoneal injection; 10 mg/kg weeklyDecrease of amyloid deposits and inflammation in the brain.

Mechanism of Action: A Comparative Overview

While multiple pathways contribute to Alzheimer's pathology, the amyloid cascade remains a central target. This compound's primary mechanism is the direct inhibition of BACE1. This contrasts with other polyphenols like resveratrol, which exhibit a broader range of effects including antioxidant, anti-inflammatory, and sirtuin activation properties, in addition to BACE1 inhibition. Synthetic BACE1 inhibitors, while highly potent, are more targeted in their action.

cluster_Amyloidogenic Amyloidogenic Pathway cluster_NonAmyloidogenic Non-Amyloidogenic Pathway APP APP sAPPb sAPPβ APP->sAPPb β-secretase (BACE1) cleavage Ab Aβ (Amyloid-β) sAPPb->Ab γ-secretase cleavage Plaques Amyloid Plaques Ab->Plaques APP2 APP sAPPa sAPPα APP2->sAPPa α-secretase cleavage p3 p3 sAPPa->p3 γ-secretase cleavage MiyabenolC This compound BACE1_Node β-secretase (BACE1) MiyabenolC->BACE1_Node

Caption: Mechanism of this compound in reducing amyloid-β production.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols used to assess the efficacy of neuroprotective compounds like this compound.

1. Cell Culture and Treatment

  • Cell Lines: N2a695 (mouse neuroblastoma cells stably expressing human APP695) and SH-SY5Y (human neuroblastoma cells) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 10 hours) in serum-free media.

2. Quantification of Amyloid-β (Aβ) Levels by ELISA

  • Sample Collection: Conditioned media from treated cells is collected.

  • Procedure: Aβ40 and Aβ42 levels are quantified using commercially available ELISA kits according to the manufacturer's instructions. This involves capturing Aβ peptides on an antibody-coated plate, followed by detection with a secondary antibody and a substrate that produces a measurable colorimetric signal.

3. Western Blot Analysis

  • Purpose: To measure the protein levels of APP, its cleavage products (sAPPα, sAPPβ, C-terminal fragments), and secretase enzymes (BACE1, ADAM10).

  • Procedure:

    • Cell lysates and conditioned media are collected and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against the target proteins.

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

4. β-Secretase (BACE1) Activity Assay

  • Purpose: To directly measure the inhibitory effect of a compound on BACE1 enzymatic activity.

  • Procedure:

    • Cell lysates are prepared from treated cells.

    • BACE1 activity is measured using a commercial fluorescence resonance energy transfer (FRET)-based assay kit.

    • The assay involves incubating the cell lysate (containing BACE1) with a specific BACE1 substrate. The cleavage of the substrate by BACE1 results in a fluorescent signal that is proportional to the enzyme's activity.

5. In Vivo Animal Studies

  • Animal Models: Transgenic mouse models of AD, such as APP/PS1 mice, which overexpress mutant human amyloid precursor protein and presenilin-1, are commonly used. These mice develop age-dependent amyloid plaques and cognitive deficits.

  • Drug Administration: this compound can be administered via various routes, including intracerebroventricular (ICV) injection to bypass the blood-brain barrier and directly target the central nervous system.

  • Tissue Analysis: After the treatment period, mouse brains are harvested. The cortex and hippocampus are dissected for biochemical analysis (ELISA and Western blot) to measure Aβ levels and related protein expression.

cluster_Workflow In Vitro Validation Workflow cluster_Analysis Start Start: N2a695 or SH-SY5Y Cell Culture Treatment Treat cells with this compound (or vehicle/positive control) Start->Treatment Harvest Harvest Conditioned Media & Cell Lysates Treatment->Harvest ELISA ELISA: Quantify extracellular Aβ40/Aβ42 Harvest->ELISA WB_Media Western Blot (Media): Detect sAPPα, sAPPβ Harvest->WB_Media WB_Lysate Western Blot (Lysate): Detect APP, CTFs, BACE1 Harvest->WB_Lysate ActivityAssay BACE1 Activity Assay: Measure enzyme inhibition Harvest->ActivityAssay Data Data Analysis & Comparison ELISA->Data WB_Media->Data WB_Lysate->Data ActivityAssay->Data

Caption: Experimental workflow for in vitro validation of this compound.

Logical Comparison of Therapeutic Strategies

The development of Alzheimer's therapies involves targeting various aspects of the disease's pathology. This compound falls into the category of anti-amyloid agents, specifically as a BACE1 inhibitor. This is a direct, disease-modifying approach. Other strategies include targeting tau pathology, reducing neuroinflammation, and mitigating oxidative stress. Many natural compounds, including stilbenes, often possess multi-target effects, which can be advantageous.

cluster_AD Alzheimer's Disease Pathology cluster_Compounds Neuroprotective Agents Amyloid Amyloid-β Cascade Tau Tau Hyperphosphorylation Inflammation Neuroinflammation OxidativeStress Oxidative Stress MiyabenolC This compound MiyabenolC->Amyloid Primary Target BACEi Synthetic BACE1 Inhibitors (e.g., Verubecestat) BACEi->Amyloid Primary Target Resveratrol Resveratrol Resveratrol->Amyloid Multi-Target Resveratrol->Inflammation Resveratrol->OxidativeStress OtherPhyto Other Phytochemicals (e.g., Curcumin, EGCG) OtherPhyto->Amyloid OtherPhyto->Inflammation Multi-Target OtherPhyto->OxidativeStress

Caption: Comparative logic of different neuroprotective strategies for AD.

References

Comparative Analysis of cis-Miyabenol C Specificity for β-Secretase Over α- and γ-Secretase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Xiamen, China – A comprehensive review of experimental data demonstrates that cis-Miyabenol C, a resveratrol (B1683913) trimer, acts as a potent and selective inhibitor of β-secretase (BACE1), with no significant cross-reactivity observed for α-secretase or γ-secretase enzymes. This guide provides a detailed comparison of its enzymatic activity, supported by experimental evidence, for researchers in neurodegenerative disease and drug development.

This compound is a natural polyphenol isolated from the small-leaf grape (Vitis thunbergii var. taiwaniana).[1][2] Its primary mechanism of action relevant to Alzheimer's disease pathology is the direct inhibition of β-secretase, the rate-limiting enzyme in the amyloidogenic pathway that produces amyloid-β (Aβ) peptides.[2][3] Mechanistic studies have confirmed that while this compound effectively reduces Aβ generation, it does not interfere with the activity of the related α- and γ-secretase enzymes, highlighting its specificity.[1][4][5]

Data Summary: Enzyme Activity and Protein Expression

Experimental findings indicate that this compound's inhibitory action is specific to β-secretase. The compound does not alter the protein expression levels of key secretases nor does it affect the enzymatic activity of α- and γ-secretase.

ParameterTarget EnzymeEffect of this compoundSupporting Data
Enzymatic Activity β-secretase (BACE1)Inhibited Significant reduction in both cell-based and in vitro BACE1 activity.[1][6]
α-secretase (TACE)No Effect No change observed in cell-based TACE activity.[1][4]
γ-secretaseNo Effect No inhibition of γ-secretase-mediated Notch processing for NICD generation.[1][2]
Protein Expression β-secretase (BACE1)No Effect No change in BACE1 protein levels.[1][3]
α-secretase (ADAM10, TACE)No Effect No change in ADAM10 or TACE protein levels.[1][4][5]
γ-secretase (Presenilin 1)No Effect No change in Presenilin 1 (PS1) protein levels, a core component of the γ-secretase complex.[1][2][4]

Amyloid Precursor Protein (APP) Processing Pathways

The processing of Amyloid Precursor Protein (APP) is a critical signaling pathway in the pathogenesis of Alzheimer's disease. APP can be cleaved by three different secretases: α-, β-, and γ-secretase. The pathway initiated by β-secretase is amyloidogenic, leading to the formation of Aβ plaques. The pathway initiated by α-secretase is non-amyloidogenic. This compound selectively blocks the first step of the amyloidogenic pathway.

APP_Processing cluster_membrane Cell Membrane cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway (Target of this compound) APP APP sAPPa sAPPα (Soluble Fragment) APP->sAPPa α-secretase (e.g., ADAM10, TACE) CTF_alpha α-CTF (C83) APP->CTF_alpha α-secretase (e.g., ADAM10, TACE) sAPPb sAPPβ (Soluble Fragment) APP->sAPPb β-secretase (BACE1) CTF_beta β-CTF (C99) APP->CTF_beta β-secretase (BACE1) P3 P3 fragment CTF_alpha->P3 γ-secretase Ab Amyloid-β (Aβ) (Plaque Formation) CTF_beta->Ab γ-secretase MiyabenolC This compound MiyabenolC->sAPPb INHIBITS MiyabenolC->CTF_beta INHIBITS TACE_Assay start Culture SH-SY5Y cells treat Treat cells with: - DMSO (Control) - TAPI-1 (Positive Inhibitor) - this compound start->treat lyse Lyse cells to release intracellular components treat->lyse assay Measure TACE activity using a commercial fluorometric assay kit lyse->assay compare Compare fluorescence intensity to determine relative activity assay->compare Gamma_Secretase_Assay start Culture N2aWT cells transfect Transfect cells with NotchΔE construct start->transfect treat Treat cells with: - DMSO (Control) - Compound E (Positive Inhibitor) - this compound transfect->treat lyse Prepare cell lysates treat->lyse western Analyze lysates via SDS-PAGE and Western Blot lyse->western detect Detect Notch Intracellular Domain (NICD) levels western->detect compare Compare NICD levels across treatment groups detect->compare

References

Unveiling the Potential of cis-Miyabenol C: A Comparative Molecular Docking Guide to BACE1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of cis-Miyabenol C's potential interaction with the active site of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. While direct molecular docking data for this compound is not extensively available in published literature, this guide provides a framework for comparison by presenting docking data of its monomer, resveratrol (B1683913), and other known BACE1 inhibitors. This allows for an informed perspective on the potential binding affinity of this compound and highlights the need for further in silico studies.

This compound, a resveratrol trimer found in plants like grapes (Vitis vinifera), has been identified as an inhibitor of BACE1.[1][2] BACE1 is a primary therapeutic target in Alzheimer's disease research, as it initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides that aggregate into neurotoxic plaques in the brain.[3][4] Understanding how compounds like this compound interact with the BACE1 active site is crucial for the development of novel and effective therapeutic agents.

Comparative Analysis of BACE1 Inhibitors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The binding affinity, often expressed in kcal/mol, indicates the strength of the interaction. A more negative value suggests a stronger binding affinity.

CompoundTypePDB ID of BACE1Binding Affinity (kcal/mol)Key Interacting Residues
This compound *Natural (Resveratrol Trimer) N/A Data Not Available Hypothesized to interact with key catalytic residues (Asp32, Asp228) and flap region (Tyr71, Thr72)
ResveratrolNatural (Monomer)5QCU-7.9Not specified
BerberineNatural (Alkaloid)5QCU-7.5Not specified
CardamoninNatural (Flavonoid)2WJO-9.5Hydrophobic interactions
PinocembrinNatural (Flavonoid)2WJO-7.9LYS75
PinostrobinNatural (Flavonoid)2WJO-7.6Not specified
Subtrifloralactone A & BNatural (Steroid)6EJ2-11.0Not specified
ZINC000150351431Natural Product4LXM-12.333Interacts with catalytic dyad (Asp32, Asp228)
VerubecestatSyntheticNot specifiedHigh affinity (nM range)Interacts with catalytic dyad and flap region
LanabecestatSyntheticNot specifiedHigh affinity (nM range)Interacts with catalytic dyad and flap region

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines a standard in silico molecular docking study for investigating the interaction between a natural compound and the BACE1 active site.

Protein and Ligand Preparation
  • Protein Structure Retrieval: The three-dimensional crystal structure of human BACE1 is obtained from the Protein Data Bank (PDB). A structure with a co-crystallized inhibitor is often preferred to define the active site.

  • Protein Preparation: The downloaded protein structure is prepared by removing water molecules and any existing ligands. Hydrogen atoms are added, and charges are assigned to the amino acid residues. The protein structure is then energy minimized to relieve any steric clashes.

  • Ligand Structure Retrieval and Preparation: The 3D structure of the ligand (this compound in this case) can be retrieved from databases like PubChem.[5] The ligand is prepared by assigning appropriate charges and defining rotatable bonds to allow for conformational flexibility during docking.

Grid Generation and Molecular Docking
  • Active Site Definition: The binding site for the docking calculations is defined by creating a grid box that encompasses the key catalytic residues of BACE1 (Asp32 and Asp228) and the surrounding amino acids within the active site cleft.[3][6] This region is often identified based on the position of a known inhibitor in a co-crystallized structure.

  • Docking Simulation: A molecular docking software (e.g., AutoDock, Glide, or Schrödinger) is used to perform the docking simulation. The software systematically samples different conformations of the ligand within the defined grid box and scores each conformation based on a scoring function that estimates the binding affinity.

  • Pose Selection and Analysis: The docking results are analyzed to identify the ligand conformation with the most favorable binding energy (the most negative value). The interactions between the best-ranked pose and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions, are then visualized and analyzed.[7]

Visualizing the Path to Discovery

To better understand the processes involved in molecular docking and the biological context of BACE1 inhibition, the following diagrams are provided.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Preparation Protein Preparation (PDB Structure) Grid_Generation Grid Generation (Define Active Site) Protein_Preparation->Grid_Generation Ligand_Preparation Ligand Preparation (e.g., this compound) Molecular_Docking Molecular Docking (Software Simulation) Ligand_Preparation->Molecular_Docking Grid_Generation->Molecular_Docking Pose_Analysis Binding Pose & Energy Analysis Molecular_Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis

Caption: Workflow of a typical molecular docking study.

BACE1_Inhibition_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 Cleavage sAPPb sAPPβ BACE1->sAPPb CTFbeta C99 (β-CTF) BACE1->CTFbeta gamma_secretase γ-secretase CTFbeta->gamma_secretase Cleavage Abeta Amyloid-β (Aβ) (Neurotoxic) gamma_secretase->Abeta Plaques Amyloid Plaques Abeta->Plaques Inhibitor This compound (BACE1 Inhibitor) Inhibitor->BACE1 Inhibition

Caption: Simplified pathway of Aβ production and BACE1 inhibition.

Conclusion

While the precise binding energy and interaction profile of this compound with the BACE1 active site require a dedicated computational study, the existing data on its monomer, resveratrol, and other natural product inhibitors suggest its potential as a potent BACE1 inhibitor. The larger and more complex structure of a resveratrol trimer may offer more points of interaction within the spacious BACE1 active site, potentially leading to a higher binding affinity than its monomeric counterpart. The provided comparative data and experimental framework serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other natural compounds in the fight against Alzheimer's disease. Future in silico and in vitro studies are essential to validate these hypotheses and elucidate the precise mechanism of action.

References

Comparative analysis of the antioxidant capacity of resveratrol and its trimers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural polyphenols, resveratrol (B1683913) has long been hailed for its potent antioxidant properties, playing a significant role in combating oxidative stress implicated in various chronic diseases. However, emerging research suggests that its oligomeric forms, particularly trimers, may possess comparable or even superior antioxidant capabilities. This guide provides a detailed comparative analysis of the antioxidant capacity of resveratrol and its representative trimers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of resveratrol and its trimers, such as α-viniferin and gnetin H, along with other oligomers like the dimer ε-viniferin and the tetramer vitisin B, has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the effectiveness of a compound, with a lower IC50 value indicating higher antioxidant activity. The following tables summarize the available quantitative data from key antioxidant assays.

CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)FRAP Assay IC50 (µM)NO Scavenging Assay IC50 (µM)
Resveratrol 81.92 ± 9.17~2-1313.36 ± 0.91200.68 ± 15.40
α-Viniferin (Trimer) 88.92 (µg/mL)3.34 (µg/mL)Not availableNot available
Gnetin H (Trimer) ~24% scavenging at 12.5 µMNot availableNot availableNot available
ε-Viniferin (Dimer) 80.12 ± 13.79Not available28.81 ± 4.15338.35 ± 89.47
Vitisin B (Tetramer) 129.14 ± 26.13Not available> tested concentrations368.80 ± 14.20

Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

A comprehensive assessment of antioxidant capacity requires a multi-assay approach, as different assays reflect various aspects of antioxidant action. Below are detailed methodologies for the key experiments cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to a pale yellow is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the test compound (resveratrol or its trimers) at various concentrations to the wells.

  • Initiation: Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed blue-green radical cation is decolorized in the presence of an antioxidant, and the change in absorbance is measured.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a specific volume of the test compound at various concentrations to a cuvette or a well in a 96-well plate.

  • Initiation: Add the diluted ABTS•+ solution and mix.

  • Incubation: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay.

Signaling Pathways and Mechanisms of Action

Resveratrol is known to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control endogenous antioxidant defenses. While the direct radical scavenging activity of resveratrol trimers is evident from the assay data, specific details on their interaction with cellular signaling pathways are less characterized.

Nrf2-ARE Signaling Pathway

A primary mechanism for resveratrol's indirect antioxidant activity involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.

Nrf2_Pathway cluster_nucleus Resveratrol Resveratrol ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Resveratrol->Keap1_Nrf2 Inhibits ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: The Nrf2-ARE signaling pathway activated by resveratrol.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like resveratrol, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes. This leads to the transcription of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby bolstering the cell's antioxidant capacity.

Experimental Workflow Visualization

The general workflow for assessing the antioxidant capacity of resveratrol and its trimers using in vitro assays is depicted below.

Antioxidant_Assay_Workflow start Start prepare_samples Prepare Test Compounds (Resveratrol & Trimers) at various concentrations start->prepare_samples prepare_reagents Prepare Assay Reagents (e.g., DPPH, ABTS) start->prepare_reagents assay_reaction Perform Antioxidant Assay (e.g., DPPH, ABTS) prepare_samples->assay_reaction prepare_reagents->assay_reaction measure_absorbance Measure Absorbance (Spectrophotometer) assay_reaction->measure_absorbance calculate_inhibition Calculate Percentage Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50 compare_activity Compare Antioxidant Activity determine_ic50->compare_activity end End compare_activity->end

Caption: General experimental workflow for in vitro antioxidant assays.

Conclusion

Safety Operating Guide

Proper Disposal of cis-Miyabenol C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol to ensure full compliance with local, state, and federal regulations. The following guidelines are provided as a general framework and should be adapted to your specific laboratory conditions and regulatory requirements.

Summary of cis-Miyabenol C Information

Due to the limited availability of specific safety data for this compound, a comprehensive quantitative data table cannot be provided. However, the following table summarizes the available information.

PropertyInformation
Chemical Name This compound
Synonyms Miyabenol C
Chemical Class Stilbenoid, Resveratrol Trimer, Polyphenol
Molecular Formula C42H32O9[1]
Molecular Weight 680.7 g/mol [2]
Appearance Not explicitly stated, likely a solid.
Solubility Estimated water solubility: 4.759e-005 mg/L @ 25 °C[3]
GHS Classification Not found in searched resources.[3]
Safety Data Sheet (SDS) Not publicly available in searched resources.

Recommended Disposal Procedure for this compound

The following step-by-step procedure is based on best practices for the disposal of phenolic and other potentially hazardous chemical wastes.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Step 2: Waste Segregation and Collection
  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled, and sealable hazardous waste container.[4]

    • The container should be made of a material compatible with phenolic compounds.

  • Liquid Waste:

    • If this compound is in a solution, do not pour it down the drain.

    • Collect the liquid waste in a sealed, leak-proof container labeled as "Hazardous Waste" with the full chemical name ("this compound") and any solvents used.

    • If the solvent is flammable, use a container suitable for flammable liquids.

Step 3: Labeling and Storage
  • Clearly label the waste container with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.

  • Store the sealed waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.

Step 4: Disposal Request
  • Once the waste container is full (or as per your institution's policy), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.

  • Follow your institution's specific procedures for requesting a waste pickup.

Step 5: Spill Management

In case of a spill:

  • Alert personnel in the immediate area.

  • For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • For larger spills, evacuate the area and contact your EHS department immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_spill Contingency start Start: Generation of This compound Waste ppe Step 1: Wear Appropriate PPE start->ppe segregate Step 2: Segregate Waste (Solid and Liquid) ppe->segregate label_store Step 3: Label and Store Waste Container segregate->label_store spill Spill Occurs segregate->spill request_pickup Step 4: Request EHS Waste Pickup label_store->request_pickup end End: Proper Disposal request_pickup->end spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->label_store

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a guide and is not a substitute for professional safety advice and institutional protocols. The user is solely responsible for compliance with all applicable laws and regulations. Always consult your institution's EHS department for specific guidance on chemical waste disposal.

References

Essential Safety and Handling Protocols for cis-Miyabenol C

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientist, and drug development professionals, this guide provides immediate, essential safety, and logistical information for handling cis-Miyabenol C. Given the absence of a specific Safety Data Sheet (SDS), these recommendations are based on the protocols for handling hazardous phenolic compounds, a class to which this compound belongs.

Engineering Controls

All work involving this compound, including weighing, preparing solutions, and any manipulations of open containers, must be performed in a certified chemical fume hood to prevent inhalation exposure.[2] A properly functioning eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various laboratory activities.

Body PartRequired PPESpecifications and Use Cases
Hands Chemical-resistant glovesDouble gloving is highly recommended. For incidental contact, two pairs of 4-mil nitrile gloves or a single pair of 8-mil nitrile gloves may be used. For direct handling or risk of significant contact, heavy-duty gloves such as butyl rubber, neoprene, or Viton® are required due to the ability of phenols to penetrate standard nitrile gloves.[1][2] Gloves must be changed immediately if contaminated.
Eyes/Face Safety goggles and face shieldStandard safety glasses are insufficient. Chemical splash goggles and a full-face shield are mandatory to protect against splashes.[2][3]
Body Laboratory coat and apronA fully-buttoned laboratory coat is required at all times.[3] For procedures with a higher risk of splashes, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[1][2]
Feet Closed-toe shoesSandals, open-toed shoes, and shoes with woven uppers are prohibited in the laboratory.[3]
Respiratory Respirator (if required)A respirator with an appropriate organic vapor cartridge should be used if engineering controls are insufficient or during a large spill.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound prep_fume_hood->prep_weigh exp_solution Prepare Solution prep_weigh->exp_solution exp_reaction Conduct Experiment exp_solution->exp_reaction cleanup_decontaminate Decontaminate Surfaces exp_reaction->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_doff_ppe Doff PPE cleanup_waste->cleanup_doff_ppe

Safe handling workflow for this compound.

Spill and Exposure Procedures

In case of skin contact:

  • Immediately and rapidly remove all contaminated clothing.

  • Flush the affected area with copious amounts of water for at least 15 minutes.

  • If available, wipe the exposed area repeatedly with polyethylene (B3416737) glycol (PEG-300 or PEG-400).[1]

  • Seek immediate medical attention.

In case of eye contact:

  • Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1]

  • Seek immediate medical attention.

In case of a spill:

  • Evacuate the area and alert others.

  • If safe to do so, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Do not attempt to clean up a large spill without appropriate respiratory protection and training.

Disposal Plan

All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.